4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
Description
Properties
CAS No. |
780034-31-3 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
4-amino-1-propylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-11-5-6(10)4-7(11)8(9)12/h4-5H,2-3,10H2,1H3 |
InChI Key |
GVZSOSNYIWHVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=C1C(=O)Cl)N |
Origin of Product |
United States |
4-Amino-1-propyl-1H-pyrrole-2-carbonyl Chloride: Structural Profiling, Reactivity, and Applications in Polyamide Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The development of sequence-specific DNA minor groove binders (MGBs) relies heavily on the precise assembly of heterocyclic building blocks. 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is a highly specialized, bifunctional monomer utilized in the synthesis of Dervan-type polyamides and distamycin analogues[1]. This whitepaper provides an in-depth structural analysis of this compound, explores the thermodynamic causality behind its handling requirements, and establishes a self-validating protocol for its in situ generation and coupling.
Chemical Structure & Physicochemical Properties
At its core, the molecule consists of a central 1H-pyrrole ring substituted at three critical positions:
-
N1 (Position 1): A propyl group ( −CH2CH2CH3 ) that dictates the lipophilicity and van der Waals interactions of the resulting polymer within the DNA minor groove.
-
C2 (Position 2): A highly electrophilic carbonyl chloride ( −COCl ) responsible for downstream amide bond formation[2].
-
C4 (Position 4): A nucleophilic primary amine ( −NH2 ) that serves as the attachment point for the subsequent monomer in the chain[3].
Quantitative structural data is summarized in Table 1 below.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride |
| PubChem CID | 45081585[4] |
| Molecular Formula | C8H11ClN2O [4] |
| Molecular Weight | 186.64 g/mol [4] |
| Exact Mass | 186.056 Da |
| Structural Class | N-Alkylpyrrole Acid Chloride |
| Key Functional Groups | Primary Amine ( −NH2 ), Acid Chloride ( −COCl ) |
Mechanistic Reactivity & The "Bifunctional Challenge"
The fundamental challenge in handling 4-amino-1-propyl-1H-pyrrole-2-carbonyl chloride lies in its A-B bifunctional nature. The molecule possesses both a highly nucleophilic amine and a strongly electrophilic acid chloride.
The Causality of Polymerization: If isolated as a free base, the compound spontaneously undergoes rapid intermolecular aminolysis. The C4-amine of one molecule will attack the C2-acid chloride of another, resulting in intractable, randomly sized polyamide oligomers.
The Protective Solution: To circumvent this, the monomer must be synthesized and maintained as a hydrochloride salt. The protonation of the C4-amine to an ammonium cation ( −NH3+ ) completely abolishes its nucleophilicity, rendering the molecule temporarily stable. This is a self-validating chemical system: the protection is elegantly achieved during the chlorination step, where the HCl gas generated as a byproduct of thionyl chloride activation serves to immediately protonate the nascent amine, preventing self-destruction[1].
Experimental Methodology: In Situ Generation & Coupling
Because of its extreme reactivity, the monomer is rarely stored; it is generated in situ from its nitro-precursor and coupled immediately[2]. The following protocol outlines a highly controlled, step-by-step methodology for this process.
Step-by-Step Protocol
-
Precursor Reduction: Dissolve 4-nitro-1-propyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add 10% Pd/C catalyst (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) for 2 hours at room temperature to yield the amino acid intermediate.
-
Filtration: Filter the reaction mixture through a Celite pad under an inert argon atmosphere to remove the Pd/C catalyst. Critical: The filtrate must be kept rigorously dry.
-
Chlorination (Activation): Cool the filtrate to 0 °C. Slowly add thionyl chloride ( SOCl2 , 3.0 eq) dropwise.
-
System Validation: If the environment is not rigorously anhydrous, the SOCl2 will hydrolyze, failing to generate the protective HCl gas. This immediately results in the visible precipitation of polymerized side-products, instantly alerting the scientist to a breach in atmospheric integrity.
-
-
Volatile Removal: Remove excess SOCl2 and solvent under high vacuum. The resulting solid is the highly reactive 4-amino-1-propyl-1H-pyrrole-2-carbonyl chloride hydrochloride salt.
-
Coupling Preparation: Dissolve the monomer salt in anhydrous dichloromethane (DCM). Add the target amine (e.g., a growing polyamide chain on a solid support) (0.9 eq).
-
Base-Triggered Aminolysis: Add N,N-diisopropylethylamine (DIEA, 4.0 eq) dropwise.
-
Causality: DIEA serves a dual purpose. Its steric bulk prevents it from acting as a competing nucleophile against the acid chloride. Simultaneously, it deprotonates the C4-ammonium salt of the monomer, unmasking the amine only in the presence of the target coupling partner, thereby driving the desired chain-elongation thermodynamically forward while minimizing self-condensation.
-
Applications in Drug Development
Polyamides containing N-alkylpyrrole (Py) amino acids are programmable oligomers that bind the minor groove of DNA. According to the Dervan pairing rules, an antiparallel pairing of Py/Py targets A-T or T-A base pairs[2].
The substitution of the standard N-methyl group with an N-propyl group introduces significant lipophilic character. This structural modification enhances the cellular permeability of the resulting polyamide and deepens the van der Waals contacts within the minor groove, altering the dissociation kinetics of the drug-DNA complex to create highly potent, sequence-specific gene silencers[3].
Visualizations
Fig 1: Stepwise in situ generation and coupling of the bifunctional pyrrole monomer.
Fig 2: DNA minor groove recognition and biological mechanism of Py/Py paired polyamides.
References
-
National Center for Biotechnology Information. "4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride". PubChem. URL:[Link]
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"Sequence specific and high affinity recognition of 5′-ACGCGT-3′ by rationally designed pyrrole-imidazole H-pin polyamides: Thermodynamic and structural studies". Bioorganic & Medicinal Chemistry (PMC). URL:[Link]
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"GC-Targeted C8-Linked Pyrrolobenzodiazepine–Biaryl Conjugates with Femtomolar in Vitro Cytotoxicity and in Vivo Antitumor Activity in Mouse Models". Journal of Medicinal Chemistry. URL:[Link]
-
"Distamycin Analogues without Leading Amide at Their N-Termini". CORE. URL:[Link]
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An In-Depth Technical Guide to 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride: Synthesis, Characterization, and Safe Handling
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Significance of Substituted Pyrroles
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Specifically, 4-aminopyrrole-2-carboxylic acid derivatives have served as key components in the construction of DNA-binding ligands with antibiotic, antiviral, and anticancer properties.[1] The introduction of an N-propyl group and conversion of the carboxylic acid to a highly reactive acyl chloride functional group, as in the title compound, opens up new avenues for creating novel molecular architectures through facile amide bond formation. This guide addresses the current information gap for 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride by providing a scientifically grounded, albeit predictive, resource.
Physicochemical Properties and Identification
As 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is not a commercially cataloged compound, its specific physicochemical properties have not been experimentally determined. However, based on its constituent parts—a 4-aminopyrrole core, an N-propyl substituent, and an acyl chloride moiety—we can infer the following characteristics.
Table 1: Inferred Physicochemical Properties of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C8H11ClN2O | Based on structural components. |
| Molecular Weight | 186.64 g/mol | Calculated from the molecular formula. |
| Appearance | Likely an off-white to yellow or brown solid. | Pyrrole derivatives are often colored and can darken upon exposure to air and light. Acyl chlorides can also have a yellowish hue. |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide. It will react with protic solvents like water and alcohols. | Based on the general solubility of organic compounds and the reactivity of acyl chlorides. |
| Stability | Moisture-sensitive; will readily hydrolyze in the presence of water. Likely sensitive to light and air. | Acyl chlorides are highly reactive towards water. Pyrroles can be susceptible to oxidation. |
Precursor Identification:
The direct precursor to the target compound is 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid . This compound has a registered CAS number, which is crucial for sourcing or synthesizing the starting material.
-
Chemical Name: 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid
-
CAS Registry Number: 750542-10-0[2]
-
Molecular Formula: C8H12N2O2[2]
-
Molecular Weight: 168.19 g/mol [2]
Proposed Synthesis Pathway
The synthesis of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride can be logically approached in two main stages: first, the synthesis of the precursor carboxylic acid, and second, the conversion of the carboxylic acid to the acyl chloride. A critical consideration in the second stage is the presence of the free amino group, which can react with the acyl chloride. Therefore, a protection-deprotection strategy is advisable.
Sources
An In-Depth Technical Guide to Determining the Solubility Profile of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride in Organic Solvents
Preamble: Charting the Course for a Novel Moiety
In the landscape of drug discovery and chemical synthesis, the introduction of a novel chemical entity like 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride presents both opportunity and challenge. The pyrrole scaffold is a cornerstone in medicinal chemistry, found in numerous bioactive compounds.[1][2] However, the true potential of any new compound is fundamentally linked to its physicochemical properties, chief among them being solubility. A comprehensive solubility profile is not merely a data point; it is a critical determinant for reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.[3][4][5]
This guide provides a robust framework for elucidating the solubility profile of this specific, highly reactive pyrrole derivative. Given the absence of established data for this compound, we will proceed from first principles, combining theoretical understanding with rigorous, field-proven experimental protocols. Our focus will be on not just what to do, but why each step is critical, ensuring a scientifically sound and reproducible outcome.
Theoretical Foundations of Solubility
The principle of "like dissolves like" serves as our initial guidepost, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] However, a deeper, thermodynamic understanding is essential for a nuanced analysis. The process of dissolution can be broken down into three energetic steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the bonds holding the crystalline solute together (lattice energy). (Endothermic)[8][9]
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule. (Endothermic)[8][9]
-
Forming Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact (solvation). (Exothermic)[8][9]
The overall enthalpy of solution (ΔH_sol) is the sum of these steps.[8][10] Dissolution is favored when ΔH_sol is exothermic or only slightly endothermic, as the process is also driven by an increase in entropy (ΔS) from the mixing of solute and solvent.[9][11]
For predictive screening, Hansen Solubility Parameters (HSP) offer a more quantitative approach. HSP deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[12][13][14]
Solvents with HSP values similar to the solute are more likely to dissolve it. While the HSP for our target compound is unknown, we can estimate it based on its structural components and use this to inform our initial solvent selection.
Core Directive: Acknowledging the Reactivity of an Acyl Chloride
The single most important characteristic of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is the acyl chloride functional group . This group is highly electrophilic and exceptionally reactive towards nucleophiles.[15][16] This reactivity is not a secondary consideration; it is the central constraint around which our entire experimental design must be built.
Causality of Reactivity: The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly withdraw electron density, creating a significant partial positive charge.[16] This makes it a prime target for nucleophilic attack. Furthermore, the chloride ion is an excellent leaving group, facilitating substitution reactions.[15]
Critical Implications for Solubility Studies:
-
Hydrolysis: Any trace of water will rapidly and irreversibly hydrolyze the acyl chloride to its corresponding carboxylic acid, rendering the solubility data invalid.[16][17][18]
-
Solvolysis: Protic solvents, particularly alcohols (e.g., methanol, ethanol), will react to form esters.[17][18][19] Amines will react to form amides. These reactions, known as solvolysis, mean that solubility in such solvents is not a true physical equilibrium but a reactive process.
Therefore, all glassware must be oven-dried, and all solvents must be anhydrous and of high purity. Any solubility measurements in protic solvents must be interpreted as a measure of reactivity and dissolution, not simple physical solubility.
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// Edges AcylChloride -> CarboxylicAcid [label=" Hydrolysis (Fast)"]; AcylChloride -> Ester [label=" Alcoholysis (Fast)"]; AcylChloride -> Amide [label=" Aminolysis (Fast)"]; H2O -> CarboxylicAcid [style=invis]; ROH -> Ester [style=invis]; RNH2 -> Amide [style=invis]; }
Experimental Design & Protocols
Our approach will be a two-tiered strategy: a rapid qualitative assessment followed by a rigorous quantitative determination for promising aprotic solvents.
Solvent Selection Strategy
The choice of solvents is paramount. We will select a panel of high-purity, anhydrous aprotic solvents spanning a range of polarities and chemical classes. Protic solvents may be included to assess reactivity and stability, but results must be clearly delineated from true solubility.
Table 1: Proposed Solvent Panel for Solubility Screening
| Solvent Class | Solvent Name | Polarity | Rationale |
| Non-polar Aprotic | Hexanes | Very Low | Represents aliphatic hydrocarbon interactions. |
| Toluene | Low | Represents aromatic, non-polar interactions. | |
| Ethereal Aprotic | Diethyl Ether | Low | Common, moderately polar process solvent. |
| Tetrahydrofuran (THF) | Medium | Cyclic ether, good general-purpose solvent. | |
| 1,4-Dioxane | Medium | Higher boiling point cyclic ether. | |
| Polar Aprotic | Dichloromethane (DCM) | Medium | Common chlorinated solvent. |
| Acetonitrile (ACN) | High | Highly polar, common in chromatography. | |
| Dimethylformamide (DMF) | High | Highly polar amide, powerful solvent. | |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar, powerful solvent. | |
| Protic (Reactivity Screen) | Isopropanol (IPA) | Medium | To assess stability/reactivity with secondary alcohols. |
| Ethanol (EtOH) | High | To assess stability/reactivity with primary alcohols. |
Protocol 1: Qualitative Solubility Assessment (Rapid Screening)
This protocol provides a rapid, semi-quantitative estimate of solubility, allowing for efficient screening of the solvent panel.
Methodology:
-
Preparation: Arrange a series of small, oven-dried glass vials (e.g., 1 mL) with magnetic stir fleas, one for each solvent.
-
Aliquot Solvent: Under an inert atmosphere (e.g., nitrogen or argon), add 0.2 mL of the first anhydrous solvent to its corresponding vial.
-
Initial Solute Addition: Weigh approximately 1 mg of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride and add it to the vial.
-
Observation: Stir vigorously at a constant, controlled temperature (e.g., 25°C) for 1-2 minutes. Observe if the solid dissolves completely.
-
Incremental Addition: If the solid dissolves, add another 1 mg portion. Repeat until solid material remains undissolved. Record the total mass added.
-
Classification: Classify the solubility based on the approximate concentration achieved:
-
Very Soluble: > 50 mg/mL
-
Freely Soluble: 10 - 50 mg/mL
-
Soluble: 1 - 10 mg/mL
-
Sparingly Soluble: 0.1 - 1 mg/mL
-
Insoluble: < 0.1 mg/mL
-
-
Repeat: Repeat steps 2-6 for each solvent in the panel. For protic solvents, note any signs of reaction (e.g., gas evolution, color change, precipitation of a new solid).
Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility.[5][20][21][22][23] It is a self-validating system because it ensures equilibrium is reached by starting with an excess of solid.
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Methodology:
-
System Preparation: To several oven-dried glass vials, add an excess amount of the title compound (e.g., 5-10 mg, accurately weighed). The key is to ensure solid remains visible at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of a selected anhydrous aprotic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a stirring plate in a constant temperature bath (e.g., 25°C ± 0.5°C). Agitate for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for novel compounds.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, immediately filter the aliquot through a solvent-compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE).
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for analysis) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[24]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 2: Example Solubility Profile for 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride at 25°C
| Solvent | Qualitative Assessment | Quantitative Solubility (mg/mL) ± SD (n=3) | Observations |
| Aprotic Solvents | |||
| Toluene | Sparingly Soluble | 0.8 ± 0.1 | Stable solution |
| THF | Soluble | 7.5 ± 0.4 | Stable solution |
| Dichloromethane | Freely Soluble | 22.1 ± 1.2 | Stable solution |
| Acetonitrile | Soluble | 5.2 ± 0.3 | Stable solution |
| DMSO | Very Soluble | > 100 | Stable solution |
| Protic Solvents | |||
| Isopropanol | Soluble | N/A | Solution turned cloudy after 10 mins (reaction) |
| Ethanol | Freely Soluble | N/A | Slight warming observed (reaction) |
Note: Data presented is hypothetical and for illustrative purposes only.
Interpretation: Based on the hypothetical data, we can infer that the compound exhibits higher solubility in more polar aprotic solvents like DCM and DMSO. The moderate solubility in THF and ACN suggests that both polarity and specific solvent-solute interactions are at play. The low solubility in non-polar toluene indicates the polar nature of the molecule dominates its solubility characteristics. The observations in protic solvents confirm the expected reactivity, highlighting the formation of new, likely less soluble, species.
Conclusion for the Practicing Scientist
This guide establishes a comprehensive and scientifically rigorous methodology for determining the solubility profile of a novel, reactive compound like 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride. By prioritizing the compound's inherent reactivity and employing a structured, two-tiered experimental approach, researchers can generate reliable and meaningful data. This information is indispensable for guiding subsequent synthetic steps, developing purification protocols, and providing the foundational data necessary for any future formulation or drug development efforts. The principles and protocols outlined herein are designed to be adaptable, ensuring their utility for a wide range of novel chemical entities encountered in the laboratory.
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An In-depth Technical Guide to the Mechanism of Action for N-propyl Pyrrole Derivatives in DNA Minor Groove Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propyl pyrrole derivatives, key components of synthetic pyrrole-imidazole polyamides, represent a class of programmable DNA minor groove binders with significant therapeutic potential. Their ability to recognize and bind to specific DNA sequences with high affinity allows for the targeted regulation of gene expression. This guide provides a comprehensive overview of the molecular mechanisms governing their interaction with the DNA minor groove. We will explore the structural basis of recognition, the thermodynamics and kinetics that drive the binding process, and the critical role of the N-propyl substituent. Furthermore, this guide details the essential experimental protocols required to characterize these interactions, offering a self-validating framework for researchers in the field.
Introduction: Targeting the Blueprint of Life
The minor groove of B-form DNA, once considered relatively featureless, is now recognized as a critical target for sequence-specific molecular recognition. Small molecules that can bind within the minor groove with high affinity and specificity can modulate fundamental biological processes by interfering with the binding of transcription factors or other DNA-processing enzymes. Pyrrole-imidazole (Py-Im) polyamides, synthetic analogs of the natural products netropsin and distamycin, have emerged as a premier class of such molecules.[1][2] These oligomers can be rationally designed to target a wide range of DNA sequences, offering a powerful tool for synthetic biology and therapeutic intervention.[3][1] This guide focuses specifically on the contribution and mechanism of N-propyl pyrrole derivatives within these polyamides, elucidating their role in DNA recognition.
The Architecture of Recognition: How N-propyl Pyrrole Derivatives Interact with the DNA Minor Groove
The binding of Py-Im polyamides to the DNA minor groove is a cooperative process driven by a combination of shape complementarity, hydrogen bonding, and van der Waals interactions. These polyamides typically fold into a hairpin structure, allowing them to bind as a dimer in an antiparallel fashion within the minor groove.[3]
Key Principles of Recognition:
-
Pairing Rules: The sequence specificity of Py-Im polyamides is governed by a set of well-established pairing rules. An imidazole (Im) ring opposite a pyrrole (Py) ring targets a G•C base pair, while a Py/Im pairing recognizes a C•G base pair. A Py/Py pairing is degenerate and recognizes both A•T and T•A base pairs.[3][4][5]
-
Hydrogen Bonding: The N3 of imidazole and the N2 exocyclic amine of guanine form a crucial hydrogen bond, anchoring the Im/Py pair to a G•C base pair. The amide linkages of the polyamide backbone also form hydrogen bonds with the O2 of thymine and N3 of adenine on the floor of the minor groove.
-
Van der Waals Contacts: The crescent shape of the polyamide complements the curvature of the minor groove, maximizing van der Waals interactions with the sugar-phosphate backbone and the walls of the groove.
The N-propyl group, while not directly involved in hydrogen bonding with the DNA bases, plays a crucial role in modulating the binding affinity and specificity. It contributes to the overall hydrophobic interactions within the minor groove and can influence the local DNA conformation. While structural studies have not always revealed a direct function for the N-methyl group, its replacement with hydrogen has been shown to decrease binding specificity.[1] The slightly larger N-propyl group is expected to enhance these hydrophobic contributions.
Below is a diagram illustrating the fundamental interactions of a hairpin Py-Im polyamide within the DNA minor groove.
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A Technical Guide to the Predicted Thermodynamic Properties and Stability of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted thermodynamic properties and stability of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride, a novel compound with potential applications in pharmaceutical synthesis. Due to the absence of empirical data for this specific molecule, this document synthesizes information from established literature on related pyrrole derivatives and acyl chlorides to build a predictive framework. We will explore the anticipated thermodynamic landscape, delve into the inherent stability challenges, and propose a detailed experimental and computational workflow for its characterization. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and application of this and similar reactive intermediates.
Introduction: The Promise of a Novel Pyrrole Intermediate
Pyrrole and its derivatives are foundational scaffolds in a vast array of natural products, pharmaceuticals, and advanced materials.[1] The pyrrole ring system is a key component in many biologically active molecules, underscoring the continuous search for novel, functionalized pyrrole building blocks for drug discovery. 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride represents a potentially valuable, yet uncharacterized, synthetic intermediate. The presence of a reactive acyl chloride group at the 2-position, a nucleophilic amino group at the 4-position, and an N-propyl substituent suggests a versatile scaffold for the synthesis of a diverse library of amide and ester derivatives. However, the very features that make this molecule synthetically attractive also present significant challenges in terms of its stability and handling. This guide aims to provide a predictive overview of these challenges and a robust framework for their experimental investigation.
Predicted Thermodynamic Landscape
While specific thermodynamic data for 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is not available, we can infer its properties from studies on related pyrrole compounds.[1][2][3][4] The enthalpy of formation and Gibbs free energy are key parameters that govern the feasibility of synthetic routes and the intrinsic stability of a molecule.
It is anticipated that the introduction of the amino and propyl groups will have a stabilizing effect on the pyrrole ring. However, the acyl chloride functionality is an energetically high-energy group, which will likely result in a less negative or even positive standard enthalpy of formation for the overall molecule. The thermodynamic stability will be a delicate balance between the aromaticity of the pyrrole core and the high reactivity of the acyl chloride.
Inherent Instability: A Double-Edged Sword
The primary challenge in working with 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride will be its inherent instability, a characteristic feature of acyl chlorides.[5][6][7][8][9]
3.1. Hydrolytic Instability: The most significant degradation pathway is expected to be rapid hydrolysis upon contact with moisture. The lone pair of electrons on the oxygen atom of a water molecule will readily attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding carboxylic acid and hydrochloric acid. This reaction is typically rapid and exothermic.[6]
3.2. Thermal Instability: Acyl chlorides can also be susceptible to thermal decomposition. While the specific decomposition temperature for this compound is unknown, it is advisable to handle it at low temperatures to minimize the risk of degradation.
3.3. Intramolecular Reactivity: The presence of the amino group at the 4-position introduces the possibility of intramolecular reactions. While direct cyclization to form a fused ring system is sterically unlikely, the amino group can influence the electronic properties of the pyrrole ring and potentially participate in intermolecular reactions with other molecules of the same compound, leading to polymerization or oligomerization, especially under inappropriate storage conditions.
Proposed Experimental and Computational Characterization Workflow
A systematic approach combining synthesis, handling, experimental analysis, and computational modeling is essential for the successful characterization of this reactive molecule.
4.1. Proposed Synthetic Route
A plausible synthetic route, based on established pyrrole chemistry, is outlined below.[10][11][12][13]
Caption: Proposed synthetic pathway for 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride.
4.2. Strict Handling and Storage Protocols
Given the high reactivity of acyl chlorides, stringent anhydrous and inert atmosphere techniques are mandatory.[5][7][8]
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.
-
Anhydrous Solvents: Solvents must be rigorously dried before use.
-
Glassware: All glassware must be oven-dried and cooled under an inert atmosphere.
-
Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, at low temperatures (e.g., -20°C) to minimize degradation.
4.3. Thermodynamic and Stability Analysis: A Step-by-Step Protocol
The following experimental workflow is proposed to determine the key thermodynamic and stability parameters.
Caption: Experimental workflow for the characterization of thermodynamic properties and stability.
4.3.1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and to screen for any other thermal events such as decomposition or phase transitions.
-
Methodology:
-
Hermetically seal a small, accurately weighed sample (1-5 mg) in an aluminum pan under an inert atmosphere.
-
Use an empty, sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting and decomposition points.
-
The melting point is identified as the onset of the endothermic melting peak, and the enthalpy of fusion can be calculated from the peak area.
-
4.3.2. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset of thermal decomposition and to quantify mass loss as a function of temperature.
-
Methodology:
-
Place an accurately weighed sample (5-10 mg) in a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Monitor the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
-
4.3.3. Hydrolytic Stability Assay
-
Objective: To quantify the rate of hydrolysis under controlled conditions.
-
Methodology:
-
Prepare a stock solution of the compound in a dry, aprotic solvent (e.g., acetonitrile).
-
Initiate the hydrolysis by adding a known volume of the stock solution to a buffered aqueous solution at a specific pH (e.g., pH 7.4 to simulate physiological conditions).
-
Monitor the disappearance of the parent compound and the appearance of the carboxylic acid hydrolysis product over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
The rate constant of hydrolysis can be determined by plotting the concentration of the parent compound versus time.
-
4.4. Computational Modeling
Computational chemistry can provide valuable insights into the thermodynamic and electronic properties of the molecule, complementing experimental data.
-
Density Functional Theory (DFT) Calculations: Can be used to predict the optimized geometry, vibrational frequencies, and electronic structure of the molecule. This information can be used to calculate thermodynamic properties such as the enthalpy of formation and Gibbs free energy.
-
Molecular Dynamics (MD) Simulations: Can be employed to study the interaction of the molecule with water, providing a molecular-level understanding of the hydrolysis mechanism.
Data Presentation
All quantitative data obtained from the experimental analyses should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Predicted and Experimental Thermodynamic and Stability Data
| Property | Predicted Value/Trend | Experimental Value | Method |
| Melting Point (°C) | - | DSC | |
| Enthalpy of Fusion (kJ/mol) | - | DSC | |
| Decomposition Temperature (°C) | - | TGA | |
| Hydrolysis Half-life (t1/2) at pH 7.4 | Expected to be short | HPLC |
Conclusion
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is a promising but challenging synthetic intermediate. Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and storage. The proposed experimental and computational workflow provides a robust framework for its synthesis and characterization. A thorough understanding of its thermodynamic properties and stability is paramount for its successful application in the development of novel pharmaceuticals and other advanced materials. This guide serves as a starting point for researchers, providing the necessary theoretical background and practical protocols to navigate the complexities of this reactive molecule.
References
- Benchchem. Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.
- da Silva, M. A. V. R., et al. 2- and 3-Acetylpyrroles: A Combined Calorimetric and Computational Study. The Journal of Physical Chemistry A. 2009.
- Chirico, R. D., et al. Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. ResearchGate. 2018.
- Ribeiro da Silva, M. A. V., et al. Molecular Energetics of Alkyl Pyrrolecarboxylates: Calorimetric and Computational Study. The Journal of Physical Chemistry A. 2013.
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Parr, C., et al. Spectroscopic and calorimetric studies on the DNA recognition of pyrrolo[2,1-c][3][5]benzodiazepine hybrids. PubMed. 2009. Available from:
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride.
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- Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. 2019.
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- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Organic & Medicinal Chemistry International Journal. 2018.
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- Yan, R., et al. I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes. Organic Chemistry Portal. 2014.
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- Formation and Stability of Pyrrole Adducts in the Reaction of Levuglandin E2 With Proteins. PubMed. 1999.
- Synthesis of Highly Functionalized 4-Amino-2-(trifluoromethyl)-1H-pyrroles. Request PDF. 2019.
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- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. 2023.
- Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. MDPI. 2023.
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Navigating Early-Stage Safety Assessment: A Technical Guide to In Vitro Toxicity of Pyrrole-2-Carbonyl Chloride Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Pyrrole Scaffold and the Imperative of Early Safety Profiling
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Pyrrole-2-carbonyl chloride, as a reactive intermediate, offers a versatile entry point for the synthesis of a diverse library of novel pyrrole derivatives. These derivatives hold significant promise as potential anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1] However, the inherent reactivity of the acyl chloride group, coupled with the biological activity of the pyrrole core, necessitates a thorough and early assessment of their toxicological profile.
This technical guide provides a comprehensive framework for conducting preliminary in vitro safety and toxicity evaluations of novel compounds derived from pyrrole-2-carbonyl chloride. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the underlying scientific rationale, the establishment of self-validating experimental systems, and the robust interpretation of data to guide lead optimization and de-risk drug development pipelines. We will explore a battery of in vitro assays designed to assess cytotoxicity, genotoxicity, and key mechanistic drivers of toxicity, such as oxidative stress.
I. Foundational Principles of In Vitro Toxicity Assessment
Before delving into specific protocols, it is crucial to establish the strategic importance of in vitro toxicity screening. Early-stage assessment of potential toxic liabilities is a cornerstone of modern drug discovery, offering a cost-effective and ethically responsible approach to identify and eliminate problematic candidates before they advance to more resource-intensive preclinical and clinical stages.[2][3]
The primary objectives of this preliminary in vitro safety assessment are to:
-
Establish a therapeutic window: Determine the concentration range at which the compound exhibits its desired biological activity without causing undue harm to cells.
-
Identify potential mechanisms of toxicity: Ascertain whether cell death is occurring and, if so, through what pathways (e.g., necrosis, apoptosis).
-
Flag genotoxic liabilities: Screen for the potential to cause DNA damage, a major safety concern.
-
Guide structure-activity relationship (SAR) studies: Inform medicinal chemists on how modifications to the molecular structure impact both efficacy and toxicity.
The selection of cell lines for these assays is a critical first step. While the specific choice will depend on the therapeutic target, it is advisable to use a combination of both cancer cell lines relevant to the intended indication and a non-cancerous cell line (e.g., human fibroblasts, hepatocytes) to assess general cytotoxicity. For hepatotoxicity, which is a common cause of drug attrition, human primary hepatocytes (HPH) or human hepatocellular carcinoma cell lines like HepG2 are often employed.[2][4][5]
II. A Tiered Approach to In Vitro Safety Profiling
A logical and efficient approach to in vitro safety assessment involves a tiered strategy, starting with broad cytotoxicity screening and progressing to more specific mechanistic and genotoxicity assays for promising compounds.
Caption: Tiered approach to in vitro safety assessment.
A. Tier 1: Assessing General Cytotoxicity
Cytotoxicity assays are the frontline of in vitro toxicology, providing a quantitative measure of a compound's ability to cause cell death.[3][6][7] A multi-assay approach is recommended to mitigate the risk of compound interference and to gain a more holistic view of cellular health.
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10][11][12]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the pyrrole-2-carbonyl chloride derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[8]
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[13][14] This assay is considered more sensitive and cost-effective than some other cytotoxicity tests.[13][14]
Experimental Protocol: Neutral Red Uptake (NRU) Assay
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay.
-
Neutral Red Incubation: After compound treatment, incubate the cells with a medium containing neutral red for approximately 2 hours.[13]
-
Washing and Dye Extraction: Wash the cells to remove excess dye, and then extract the incorporated dye from the viable cells.[13]
-
Absorbance Reading: Measure the absorbance of the extracted dye using a spectrophotometer.[13]
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16][17] This assay is a reliable indicator of compromised cell membrane integrity.[16]
Experimental Protocol: LDH Assay
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[18]
-
Incubation: Incubate at room temperature for approximately 30 minutes, protected from light.[18]
-
Stop Reaction and Read Absorbance: Add a stop solution and measure the absorbance at 490 nm.[18]
Data Presentation: Cytotoxicity of Pyrrole Derivatives
The results of these assays are typically expressed as the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Pyrrole-A | HepG2 | MTT | 15.2 |
| Pyrrole-A | HEK293 | MTT | 25.8 |
| Pyrrole-B | HepG2 | NRU | 12.5 |
| Pyrrole-B | HEK293 | NRU | 21.1 |
| Pyrrole-C | HepG2 | LDH | > 50 |
| Pyrrole-C | HEK293 | LDH | > 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Caption: General workflow for cytotoxicity assays.
B. Tier 2: Investigating Mechanisms of Toxicity
For compounds that exhibit significant cytotoxicity, it is prudent to investigate the underlying mechanisms. A common mechanism of chemical-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.
This assay measures the total free radical presence in a sample, including both reactive oxygen and nitrogen species.[19][20] A common method utilizes a fluorogenic probe that is oxidized in the presence of ROS and RNS to a highly fluorescent product.[19][20]
Experimental Protocol: In Vitro ROS/RNS Assay
-
Cell Plating and Treatment: Plate and treat cells as in the cytotoxicity assays.
-
Probe Loading: Load the cells with a ROS/RNS-sensitive fluorescent probe (e.g., DCFH-DA) and incubate.[21]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an increase in ROS/RNS levels.[19]
C. Tier 3: Assessing Genotoxic Potential
Genotoxicity assessment is a critical component of safety evaluation, as compounds that damage DNA can be mutagenic and potentially carcinogenic.[22]
The in vitro micronucleus assay is a well-established method for evaluating the clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential of a compound.[23][24] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[25]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Culture appropriate cells (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) and treat with at least three concentrations of the test compound.[25][26] The highest concentration should induce approximately 55 ± 5% cytotoxicity.[25][27]
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that the analyzed cells have undergone one round of cell division.[23][24]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[26]
-
Microscopic Analysis: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[23][24]
Data Presentation: In Vitro Micronucleus Assay
| Compound | Concentration (µM) | % Cytotoxicity | % Binucleated Cells with Micronuclei |
| Vehicle Control | 0 | 0 | 1.2 ± 0.3 |
| Pyrrole-D | 5 | 10 | 1.5 ± 0.4 |
| Pyrrole-D | 10 | 25 | 4.8 ± 0.9 |
| Pyrrole-D | 20 | 50 | 9.7 ± 1.5 |
| Positive Control | X | 45 | 15.2 ± 2.1* |
Statistically significant increase compared to vehicle control (p < 0.05). Note: The data presented in this table is hypothetical and for illustrative purposes only.
Caption: Workflow for the in vitro micronucleus assay.
III. Conclusion and Future Directions
The in vitro assays outlined in this guide provide a robust framework for the preliminary safety assessment of novel pyrrole-2-carbonyl chloride derivatives. By employing a tiered approach that encompasses cytotoxicity, mechanistic, and genotoxicity endpoints, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. It is imperative to remember that in vitro data provides an initial, yet critical, piece of the safety puzzle. Promising candidates with a favorable in vitro safety profile should subsequently be evaluated in more complex models, such as 3D cell cultures or in vivo systems, to gain a more comprehensive understanding of their toxicological properties.[5] The ultimate goal is to identify and develop novel therapeutics with a high probability of success in the clinic, and a rigorous early-stage safety assessment is an indispensable step in achieving that goal.
IV. References
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Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. [Link]
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Rodrigues, M. A., & Elespuru, R. K. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Methods in Molecular Biology, 2621, 235-257. [Link]
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IIVS. (n.d.). Neutral Red Uptake. Institute for In Vitro Sciences. [Link]
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Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]
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EURL ECVAM. (n.d.). Acute Oral Toxicity: the 3T3 Neutral Red Uptake (NRU) Cytotoxicity assay. European Union Reference Laboratory for Alternatives to Animal Testing. [Link]
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Ma, L., et al. (2016). New technologies in drug metabolism and toxicity screening: organ-to-organ interaction. Journal of translational medicine, 14(1), 104. [Link]
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Vinken, M. (2013). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. In Protocols in In Vitro Hepatocyte Research. Humana Press. [Link]
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Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Semantic Scholar. [Link]
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Rodrigues, M. A., & Elespuru, R. K. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1166934. [Link]
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Cell Biolabs, Inc. (n.d.). FAQ: In Vitro ROS/RNS Assay. [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence). [Link]
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Rodrigues, M. A., et al. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments, (147), e59324. [Link]
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Nazarewicz, R. R., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Oxidative Stress and Antioxidant Methods. Humana, New York, NY. [Link]
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Gunness, P., et al. (2013). In Vitro Platforms for Evaluating Liver Toxicity. Journal of Hepatology, 59(4), 861-872. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. [Link]
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Creative Biolabs. (n.d.). In Vitro Toxicity Test Services. [Link]
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NC3Rs. (2016, March 23). Increasing the relevance of in vitro hepatocyte models for liver toxicity testing. [Link]
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OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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Tolosa, L., et al. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Metabolites, 12(3), 221. [Link]
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Soenen, S. J., et al. (2015). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. Chemosphere, 125, 127-135. [Link]
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Cell Biolabs, Inc. (n.d.). In Vitro ROS/RNS Assay. [Link]
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Xia, C., et al. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Food and Chemical Toxicology, 118, 56-62. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST. [Link]
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OECD. (2010). Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]
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Găman, A. M., et al. (2022). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 27(19), 6527. [Link]
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OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]
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Avramova, I. I., et al. (2014). Genotoxic activity of four newly synthesized pyrrolin-2-one derivatives. Journal of B.U.ON., 19(3), 823-828. [Link]
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Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]
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National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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Journal of Experimental and Clinical Toxicology. (n.d.). Cytotoxicity Assay. [Link]
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BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. [Link]
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Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and chemical toxicology, 32(9), 839–844. [Link]
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DiLabio, G. A., et al. (2008). Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. The Journal of Organic Chemistry, 73(17), 6843-6852. [Link]
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Kulkarni, S. A., & Zhu, J. (2009). Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Chemical Research in Toxicology, 22(5), 909-918. [Link]
-
Wolska, K. I., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(3), 1361. [Link]
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- 5. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
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- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
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Step-by-step synthesis protocol for 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
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Amide bond formation using 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride in peptide synthesis
Application Notes and Protocols: Amide Bond Formation Using 4-Amino-1-propyl-1H-pyrrole-2-carbonyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Reagent for Robust Peptide Coupling
The synthesis of peptides, fundamental building blocks of numerous therapeutic agents and biological probes, hinges on the efficient and reliable formation of amide bonds. While a multitude of coupling reagents exist, the demand for methodologies that offer high efficiency, minimal side reactions, and broad functional group tolerance remains a driving force in synthetic chemistry.[1][2][3] 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride emerges as a promising reagent in this landscape. Its unique structural features, combining the reactivity of an acyl chloride with the electronic properties of a pyrrole ring, present distinct advantages for peptide bond formation.[4][5][6] This document provides a comprehensive guide to the application of this novel reagent, detailing its mechanistic underpinnings, providing step-by-step protocols, and offering insights into its practical use in modern peptide synthesis.
Scientific Rationale: The Advantage of a Pyrrole-Based Acyl Chloride
The efficacy of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride stems from the inherent reactivity of the acyl chloride functional group, which readily undergoes nucleophilic attack by the amino group of an amino acid or peptide.[7][8][9] The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a stable amide bond and liberating hydrogen chloride.[7][8]
The pyrrole scaffold offers several key benefits:
-
Modulated Reactivity: The electron-donating nature of the pyrrole ring can modulate the electrophilicity of the carbonyl carbon, potentially reducing the likelihood of side reactions often observed with more aggressive acylating agents.
-
Reduced Racemization: The specific steric and electronic environment provided by the pyrrole moiety may help to minimize racemization at the chiral center of the activated amino acid, a critical factor in maintaining the biological activity of the final peptide.[10]
-
Enhanced Solubility: The presence of the N-propyl group and the amino functionality can improve the solubility of the reagent and its intermediates in common organic solvents used for peptide synthesis, such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[11]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Amide Bond Formation
This protocol outlines a general method for coupling an N-terminally protected amino acid to another amino acid or peptide using 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride in a solution-phase synthesis.
Materials:
-
N-α-protected amino acid (e.g., Fmoc-Ala-OH)
-
Amino acid or peptide with a free amine (e.g., H-Gly-OMe)
-
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and purification (e.g., ethyl acetate, hexane, saturated sodium bicarbonate solution, brine)
Procedure:
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-α-protected amino acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: To the solution from step 1, add 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride (1.1 equivalents). Stir the mixture at 0 °C for 15-30 minutes. The formation of the activated species can be monitored by thin-layer chromatography (TLC).
-
Coupling: In a separate flask, dissolve the amino acid or peptide with the free amine (1.0 equivalent) and the tertiary amine base (2.0-3.0 equivalents) in anhydrous DMF or DCM.
-
Reaction: Slowly add the activated amino acid solution from step 2 to the amine solution from step 3 at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to afford the desired dipeptide.
Workflow for Solution-Phase Peptide Coupling
Caption: Workflow for solution-phase peptide coupling.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Application
This protocol details the use of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride for coupling an amino acid to a resin-bound peptide in a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[11][12]
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminus (e.g., H-Gly-Wang resin)
-
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM) for washing
-
Reagents for cleavage and deprotection (e.g., Trifluoroacetic acid (TFA) with scavengers)[1][13]
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride (3-5 equivalents) in anhydrous DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a Kaiser test or a small-scale cleavage and LC-MS analysis.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform the N-terminal Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters for amide bond formation using 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride.
| Parameter | Solution-Phase | Solid-Phase (SPPS) |
| Equivalents of Amino Acid | 1.0 | 3-5 |
| Equivalents of Acyl Chloride | 1.1 | 3-5 |
| Equivalents of Base (DIPEA) | 2.0-3.0 | 6-10 |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Reaction Time | 2-12 hours | 1-4 hours |
| Monitoring | TLC, LC-MS | Kaiser Test, LC-MS |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Insufficient activation time or reagents.- Steric hindrance at the coupling site.- Aggregation of the growing peptide chain on resin. | - Increase equivalents of amino acid, acyl chloride, and base.- Extend reaction time.- Use a more polar solvent or a chaotropic salt to disrupt aggregation. |
| Side Product Formation | - Racemization of the activated amino acid.- Reaction with side-chain functional groups. | - Perform the activation and coupling at lower temperatures (0 °C).- Ensure appropriate side-chain protecting groups are used.[12] |
| Incomplete Fmoc Deprotection | - Aggregation hindering access to the Fmoc group. | - Increase deprotection time or use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in small amounts with piperidine.[12] |
| Difficulty in Purification | - Presence of closely eluting byproducts. | - Optimize the RP-HPLC gradient.- Consider alternative purification techniques such as ion-exchange chromatography.[1] |
Conclusion
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride represents a valuable addition to the synthetic chemist's toolkit for peptide synthesis. Its favorable reactivity profile, coupled with the potential for reduced side reactions, makes it an attractive alternative to conventional coupling reagents. The protocols and guidelines presented herein provide a solid foundation for researchers to effectively implement this reagent in both solution-phase and solid-phase peptide synthesis strategies, ultimately facilitating the development of novel peptide-based therapeutics and research tools.
References
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- LibreTexts. (2020). 25.8: Peptide Synthesis. Chemistry LibreTexts.
- Google Patents. (2020). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
- ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2021).
- PMC. (2018). Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis.
- ResearchGate. (n.d.). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters.
- PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- PMC. (n.d.). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders.
- ACS Publications. (2018). Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides.
- Aapptec. (n.d.). Coupling Reagents.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- BenchChem. (2025). Application Notes and Protocols for Labeling Peptides with Azido-PEG4-acyl chloride.
- ACS Publications. (2019). Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Save My Exams. (2025). Acyl Chlorides - A Level Chemistry Revision Notes.
- PMC - NIH. (n.d.). Introduction to Peptide Synthesis.
- Organic Chemistry Portal. (n.d.).
- MDPI. (2015).
- International Journal of Advanced Biological and Biomedical Research. (n.d.).
- OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
- Chemguide. (n.d.).
- ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
Sources
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- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. savemyexams.com [savemyexams.com]
- 8. orgosolver.com [orgosolver.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]
Application Note: High-Efficiency Solid-Phase Synthesis of DNA-Binding Polyamides Utilizing 4-Amino-1-propyl-1H-pyrrole-2-carbonyl Chloride
Executive Summary
Pyrrole-imidazole (Py-Im) polyamides are a class of programmable, sequence-specific DNA minor groove binders with profound potential as gene-silencing therapeutics[1]. However, the solid-phase peptide synthesis (SPPS) of these macromolecules is notoriously difficult. The aromatic amines of pyrrole and imidazole residues are poor nucleophiles, and as the polyamide chain elongates, steric hindrance severely depresses coupling efficiencies.
This application note details an advanced SPPS methodology utilizing 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride . By leveraging the extreme electrophilicity of the acid chloride and the enhanced lipophilicity of the N-propyl substitution, this protocol overcomes traditional coupling barriers, reducing reaction times while achieving >99% stepwise yields[2][3].
Mechanistic Rationale & Experimental Design (E-E-A-T)
The Acid Chloride Kinetic Advantage
Standard SPPS relies on uronium (HBTU/HATU) or phosphonium (PyBOP) coupling reagents to form intermediate O-benzotriazole (OBt) or O-azabenzotriazole (OAt) esters. While effective for aliphatic amino acids, these intermediates are often insufficiently reactive to drive the acylation of deactivated aromatic amines to completion[3].
Transitioning to an acid chloride activation strategy bypasses these intermediate esters entirely. The acid chloride is highly electrophilic, shifting the reaction from a thermodynamically struggling equilibrium to a kinetically driven, rapid acylation. Because pyrrole amino acids are achiral aromatic systems, the primary drawback of acid chlorides—epimerization of the α-carbon—is non-existent in this context[3].
The Role of the N-Propyl Substitution
While N-methylpyrrole (Py) is the canonical building block, substituting the N-methyl group with an N-propyl moiety (PrPy) serves two critical structural functions:
-
Pharmacokinetic Enhancement: The extended aliphatic chain increases the overall lipophilicity of the polyamide, a proven strategy to enhance cellular permeability and nuclear localization.
-
Minor Groove Shielding: The propyl chain projects outward from the DNA minor groove, providing a steric shield against nucleases and favorably altering the hydration spine of the DNA-ligand complex.
Formulation Causality: An unprotected 4-amino-pyrrole-2-carbonyl chloride would undergo immediate, catastrophic self-polymerization. Therefore, the monomer must be introduced as the Fmoc-protected derivative (Fmoc-PrPy-COCl ) or generated in situ from a stable hydrochloride salt. This protocol utilizes the Fmoc-protected variant to maintain strict compatibility with automated and manual SPPS cycles[4][5].
Quantitative Method Comparison
To justify the departure from standard PyBOP/HBTU chemistry, the following table summarizes the kinetic and yield advantages of the acid chloride methodology for Py-Im polyamide synthesis.
| Activation Strategy | Reagent System | Avg. Coupling Time | Stepwise Yield | Epimerization Risk |
| Uronium Salt | HBTU / DIEA | 120 - 180 min | 85 - 92% | Low |
| Phosphonium Salt | PyBOP / DIEA | 90 - 120 min | 90 - 95% | Low |
| Acid Chloride | Fmoc-PrPy-COCl / DIEA | 20 - 45 min | >99% | None (Aromatic) |
Self-Validating Experimental Protocol
Standard peptide synthesis relies on the Kaiser (ninhydrin) test to detect unreacted primary amines. However, the aromatic amines of pyrrole and imidazole are electronically delocalized and do not yield a positive ninhydrin reaction [2]. To ensure absolute trustworthiness, this protocol integrates a mandatory micro-cleavage step to create a self-validating feedback loop.
Materials Required
-
Resin: Kaiser Oxime Resin (0.3 - 0.5 mmol/g loading). Rationale: Oxime resin is highly stable to Fmoc chemistry and allows for specific cleavage via aminolysis to append the critical C-terminal basic tail[3].
-
Monomer: Fmoc-4-amino-1-propyl-1H-pyrrole-2-carbonyl chloride (Fmoc-PrPy-COCl).
-
Reagents: N,N-Diisopropylethylamine (DIEA), 20% Piperidine in DMF, Acetic Anhydride, Pyridine, 3-(Dimethylamino)propylamine (Dp).
-
Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
Step-by-Step Methodology
Phase 1: Resin Preparation & Deprotection
-
Swelling: Weigh 100 mg of Kaiser Oxime resin into a fritted reaction vessel. Swell in DCM for 15 minutes, followed by DMF for 15 minutes.
-
Fmoc Deprotection: Treat the resin with 2.0 mL of 20% piperidine in DMF for 10 minutes. Drain and repeat for an additional 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 × 2 mL) and DCM (5 × 2 mL) to remove all traces of piperidine.
Phase 2: Acid Chloride Coupling 4. Activation & Addition: Dissolve 3.0 equivalents of Fmoc-PrPy-COCl in 1.0 mL of anhydrous DCM. Add 6.0 equivalents of DIEA to the solution. Causality: DIEA acts as an acid scavenger for the HCl generated during coupling, preventing premature cleavage from the acid-sensitive oxime resin. 5. Coupling: Immediately add the solution to the resin. Agitate at room temperature for 30–45 minutes. 6. Washing: Drain the reaction vessel and wash with DCM (5 × 2 mL) and DMF (5 × 2 mL).
Phase 3: Capping & Self-Validation 7. Capping: To prevent deletion sequences, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:7 v/v/v) for 10 minutes. Wash with DMF (5 × 2 mL). 8. Micro-Cleavage (Validation): Extract a ~2 mg aliquot of resin. Treat with 100 µL of 3-(dimethylamino)propylamine at 55 °C for 2 hours. Dilute with 900 µL of 0.1% TFA in water and analyze via analytical RP-HPLC. Do not proceed to the next cycle unless the chromatogram confirms >99% conversion [2].
Phase 4: Global Cleavage 9. Aminolysis: Once the full sequence is assembled and the terminal Fmoc group is removed, dry the resin under vacuum. Suspend in 2.0 mL of 3-(dimethylamino)propylamine (Dp) and heat at 55 °C for 16 hours. Causality: Aminolysis cleaves the polyamide from the oxime resin while simultaneously installing the C-terminal Dp tail, which is essential for high-affinity DNA minor groove binding[2]. 10. Purification: Filter the resin, precipitate the crude polyamide in cold diethyl ether, and purify via preparative RP-HPLC.
Workflow Visualization
Fig 1: Iterative SPPS workflow utilizing acid chloride activation for Py-Im polyamides.
References
-
Fmoc Solid Phase Synthesis of Polyamides Containing Pyrrole and Imidazole Amino Acids Organic Letters - ACS Publications[Link]
-
Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids Journal of the American Chemical Society (Caltech)[Link]
-
Microwave Assisted Synthesis of Py-Im Polyamides Bioorganic & Medicinal Chemistry (PMC - NIH)[Link]
-
Synthesis of Oligonucleotides Containing 4-N-(1H-pyrrol-2-ylcarbonyl)deoxycytidine Organic & Biomolecular Chemistry - RSC Publishing[Link]
Sources
Application Notes and Protocols: Leveraging 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride for the Synthesis of Advanced Netropsin and Distamycin Analogs
Introduction: The Enduring Significance of Minor Groove Binders
Netropsin and distamycin, naturally occurring polyamide antibiotics, have long captured the attention of the scientific community for their potent antitumor and antiviral properties.[1] These molecules exert their biological activity by binding with high affinity and specificity to the minor groove of B-DNA, particularly at sequences rich in adenine (A) and thymine (T) base pairs.[1][2][3][4] This interaction effectively interferes with essential cellular processes like DNA replication and transcription, forming the basis of their therapeutic potential.[2][5] The unique crescent shape of these molecules complements the curvature of the DNA minor groove, a key factor in their binding mechanism.[6][7] The specificity for AT-rich regions is largely attributed to hydrogen bonding between the amide groups of the ligand and the N3 of adenine and O2 of thymine bases, while steric hindrance from the exocyclic amino group of guanine prevents binding to GC-rich sequences.[3][7]
The profound biological activity of netropsin and distamycin has spurred the development of a vast array of synthetic analogs.[1][8] These efforts aim to enhance their therapeutic index by improving DNA binding affinity, sequence specificity, and cellular uptake, while reducing toxicity.[9] A key strategy in the design of these "lexitropsins" is the modification of the core pyrrole units and the terminal cationic groups.[9] This has led to the exploration of various heterocyclic and carbocyclic replacements for the N-methylpyrrole rings.[9][10]
This application note focuses on the strategic use of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride , a versatile and pivotal building block, in the synthesis of novel netropsin and distamycin analogs. We will provide a detailed exposition of the synthetic rationale, experimental protocols, and characterization methods, offering researchers a comprehensive guide to harnessing this key intermediate for the development of next-generation DNA minor groove binders.
The Strategic Advantage of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
The choice of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride as a synthetic precursor offers several distinct advantages in the construction of netropsin and distamycin analogs:
-
Facile Introduction of a Cationic Tail: The N-propylamino group provides a readily available site for the introduction of a terminal cationic charge, which is crucial for the initial electrostatic attraction to the negatively charged DNA backbone.[3] This feature mimics the natural guanidino or amidino groups of netropsin and distamycin.
-
Versatility in Amide Bond Formation: The acyl chloride functionality is highly reactive, enabling efficient coupling with a wide range of amino-containing building blocks. This facilitates the modular assembly of polyamide chains, a cornerstone of both solution-phase and solid-phase synthesis strategies.[11][12]
-
Control over Lipophilicity: The propyl group can be further modified, allowing for the fine-tuning of the analog's lipophilicity. This is a critical parameter influencing transmembrane diffusion and overall bioavailability.[8]
-
Streamlined Synthetic Workflow: Utilizing a pre-functionalized pyrrole building block like this simplifies the overall synthetic route, reducing the number of steps required to achieve the target molecules.
Synthetic Strategy and Workflow Overview
The synthesis of netropsin and distamycin analogs using 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride typically follows a convergent approach. The core polyamide backbone is constructed through sequential amide bond couplings, followed by the introduction of the terminal cationic groups. Both solid-phase and solution-phase methodologies have been successfully employed.[11][13][14]
Below is a generalized workflow for the synthesis of a hypothetical distamycin analog.
Caption: General synthetic workflow for distamycin analogs.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative distamycin analog.
Protocol 1: Synthesis of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride Hydrochloride
This protocol details the preparation of the key building block.
Materials:
| Reagent | Supplier | Grade |
| 4-Nitro-1H-pyrrole-2-carboxylic acid | Commercially Available | ≥98% |
| 1-Bromopropane | Commercially Available | ≥99% |
| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| Thionyl Chloride (SOCl₂) | Commercially Available | ≥99% |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Commercially Available | ≥98% |
| Ethyl Acetate (EtOAc) | Commercially Available | ACS Grade |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Diethyl Ether | Commercially Available | Anhydrous |
Procedure:
-
N-Alkylation:
-
To a solution of 4-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise and stir the reaction at 60 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-1-propyl-1H-pyrrole-2-carboxylic acid.
-
-
Acid Chloride Formation:
-
Suspend 4-nitro-1-propyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in thionyl chloride (10 eq).
-
Reflux the mixture for 2 hours.[15]
-
Remove the excess thionyl chloride under reduced pressure to obtain 4-nitro-1-propyl-1H-pyrrole-2-carbonyl chloride, which is used in the next step without further purification.
-
-
Nitro Group Reduction:
-
Dissolve the crude 4-nitro-1-propyl-1H-pyrrole-2-carbonyl chloride in ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Collect the resulting precipitate by filtration, wash with cold ethyl acetate and diethyl ether, and dry under vacuum to afford 4-amino-1-propyl-1H-pyrrole-2-carbonyl chloride hydrochloride.
-
Protocol 2: Solid-Phase Synthesis of a Tri-pyrrole Distamycin Analog
This protocol outlines the assembly of the polyamide chain on a solid support.[11][12][16]
Materials:
| Reagent | Supplier | Grade |
| Boc-β-alanine-PAM resin | Commercially Available | 0.2-0.8 mmol/g |
| 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride HCl | Synthesized (Protocol 1) | - |
| Boc-4-amino-1-methyl-1H-pyrrole-2-carboxylic acid | Commercially Available | ≥98% |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Commercially Available | ≥98% |
| N,N-Diisopropylethylamine (DIEA) | Commercially Available | ≥99% |
| Trifluoroacetic Acid (TFA) | Commercially Available | Reagent Grade |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| 3-(Dimethylamino)-1-propylamine | Commercially Available | ≥99% |
Procedure:
-
Resin Preparation:
-
Swell Boc-β-alanine-PAM resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Wash the resin with DMF.
-
-
Boc Deprotection:
-
Treat the resin with 20% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, followed by 10% DIEA in DMF, and then DMF.
-
-
First Coupling:
-
In a separate flask, pre-activate Boc-4-amino-1-methyl-1H-pyrrole-2-carboxylic acid (3.0 eq) with HBTU (2.9 eq) and DIEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Iterative Coupling and Deprotection:
-
Repeat the Boc deprotection (Step 2) and coupling (Step 3) steps two more times to assemble the tri-pyrrole core.
-
-
Final Coupling:
-
After the final Boc deprotection, couple the resin-bound peptide with 4-amino-1-propyl-1H-pyrrole-2-carbonyl chloride hydrochloride (3.0 eq) in the presence of DIEA (6.0 eq) in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin:
-
Treat the resin with 3-(Dimethylamino)-1-propylamine in DMF (1:1 v/v) at 55 °C for 12 hours to cleave the polyamide and introduce the terminal cationic tail.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.
-
Characterization and Data Analysis
The synthesized analogs must be rigorously characterized to confirm their structure and purity.
Table 1: Expected Analytical Data for a Tri-pyrrole Distamycin Analog
| Analysis | Expected Result |
| ¹H NMR | Characteristic peaks for pyrrole protons, N-methyl and N-propyl groups, and the terminal dimethylaminopropyl tail. |
| HRMS (ESI-TOF) | Calculated [M+H]⁺ value corresponding to the molecular formula of the target compound. |
| HPLC Purity | ≥95% |
Protocol 3: DNA Binding Affinity Assessment by Ethidium Bromide Displacement Assay
This assay provides a straightforward method to evaluate the DNA binding properties of the newly synthesized analogs.[1]
Materials:
| Reagent | Supplier | Grade |
| Calf Thymus DNA (ctDNA) | Commercially Available | Highly Polymerized |
| Ethidium Bromide (EtBr) | Commercially Available | Molecular Biology Grade |
| Tris-HCl Buffer | Prepared in-house | pH 7.4 |
| Synthesized Analog | From Protocol 2 | - |
Procedure:
-
Prepare a solution of ctDNA in Tris-HCl buffer and determine its concentration by UV absorbance at 260 nm.
-
Prepare a stock solution of the synthesized analog in a suitable solvent (e.g., DMSO or water).
-
In a fluorescence cuvette, mix the ctDNA solution with EtBr to obtain a stable fluorescence signal.
-
Record the initial fluorescence intensity (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of the synthesized analog to the cuvette and record the fluorescence intensity after each addition.
-
A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, signifying binding of the analog.
-
The data can be used to calculate the relative binding affinity.
Caption: Key interactions in DNA minor groove binding.
Conclusion and Future Perspectives
The use of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride provides a robust and efficient platform for the synthesis of novel netropsin and distamycin analogs. The protocols outlined in this application note offer a clear and reproducible pathway for researchers to generate libraries of these compounds for further biological evaluation. Future work in this area will likely focus on the development of analogs with altered sequence specificity, potentially targeting GC-rich regions by incorporating different heterocyclic systems. Furthermore, the conjugation of these DNA-binding motifs to other functional molecules, such as alkylating agents or fluorescent probes, holds immense promise for the development of targeted therapeutics and advanced diagnostic tools.
References
-
Biallas, P., et al. (2014). Semi-Automatic Synthesis, Antiproliferative Activity and DNA-Binding Properties of New Netropsin and bis-Netropsin Analogues. Molecules, 19(8), 11299-11326. Available from: [Link]
-
Dickerson, R. E., et al. (1984). The molecular origin of DNA-drug specificity in netropsin and distamycin. Proceedings of the National Academy of Sciences, 81(5), 1335-1339. Available from: [Link]
-
Suckling, C. J., et al. (2004). Distamycin Analogues with Enhanced Lipophilicity: Synthesis and Antimicrobial Activity. Journal of Medicinal Chemistry, 47(7), 1634-1645. Available from: [Link]
-
Škoda, J., & Hobza, P. (2009). Netropsin and distamycin as examples of natural DNA-binding drugs. ResearchGate. Available from: [Link]
-
Rajagopalan, M., et al. (1985). Interaction of non-intercalative drugs with DNA: Distamycin analogues. Journal of Biosciences, 7(1), 27-32. Available from: [Link]
-
Lindsey, J. S., et al. (2019). Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls. The Journal of Organic Chemistry, 84(17), 11046-11063. Available from: [Link]
-
Parkin, A., et al. (2013). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1193-1198. Available from: [Link]
-
Sgaramella, F., et al. (1990). The minor-groove binding DNA-ligands netropsin, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle. Cell Structure and Function, 15(3), 151-157. Available from: [Link]
-
Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141-6146. Available from: [Link]
-
Raskatov, J. A. (2015). Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Available from: [Link]
-
Shemchuk, L. A., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2. Available from: [Link]
-
ATDBio. (n.d.). Chapter 4: Nucleic acid-drug interactions. Available from: [Link]
-
University of Strathclyde. (2015). Pyrrole-imidazole polyamides: manual solid-phase synthesis. Available from: [Link]
-
Gniazdowski, M., et al. (2001). The structures of new carbocyclic analogues of netropsin and distamycin... ResearchGate. Available from: [Link]
-
Gniazdowski, M., et al. (1996). Synthetic analogues of netropsin and distamycin--synthesis of a new pyridine and carbocyclic analogues of the pyrrolecarboxamide antitumour antibiotics. ResearchGate. Available from: [Link]
- Dervan, P. B., & Baird, E. E. (2000). Method for the synthesis of pyrrole and imidazole carboxamides on a solid support. Google Patents.
-
Veselkov, A. N., et al. (2000). Binding of Distamycin A and Netropsin to the 12mer DNA Duplexes Containing Mixed AT·GC Sequences with At Most Five or Three Successive AT Base Pairs. Biochemistry, 39(29), 8633-8643. Available from: [Link]
-
Bakulev, V. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3538. Available from: [Link]
-
Dervan, P. B., et al. (2009). Solution-Phase Synthesis of Pyrrole−Imidazole Polyamides. Organic Letters, 11(11), 2341-2344. Available from: [Link]
-
Dervan, P. B., & Schultz, P. G. (2006). Map of Distamycin, Netropsin, and Actinomycin Binding Sites on Heterogeneous DNA: DNA Cleavage-Inhibition Patterns. Proceedings of the National Academy of Sciences, 78(4), 2135-2139. Available from: [Link]
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- 5. The minor-groove binding DNA-ligands netropsin, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Application Note: Protocols for the Handling and Storage of Moisture-Sensitive 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
An Application Note for Drug Development Professionals
Introduction: The Challenge and Potential of a Reactive Building Block
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a substituted pyrrole ring, is a key scaffold in numerous biologically active molecules.[1] The true synthetic power of this reagent, however, lies in its acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives, enabling efficient amide and ester bond formation under mild conditions—a cornerstone of modern pharmaceutical synthesis.[2][3]
This high reactivity, however, is also its primary liability. The electrophilic carbonyl carbon is extremely susceptible to nucleophilic attack by water, including ambient moisture in the laboratory atmosphere.[4] This hydrolysis reaction is rapid and irreversible, converting the valuable acyl chloride into its corresponding, and significantly less reactive, carboxylic acid, while liberating corrosive hydrogen chloride (HCl) gas.[5][6] Improper handling not only leads to complete reagent loss and failed syntheses but also poses significant safety risks.
This document provides a comprehensive guide rooted in established best practices for handling air- and moisture-sensitive compounds.[7][8] It moves beyond simple instructions to explain the chemical principles behind each recommendation, empowering researchers to maintain the integrity of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride and ensure reproducible, successful experimental outcomes.
Chemical Profile and Hazard Assessment
The paramount principle for handling this compound is the rigorous exclusion of moisture at every stage. The acyl chloride functional group will react readily with any available protic nucleophile.
-
Hydrolysis: The most common degradation pathway. Reaction with water or atmospheric humidity yields the corresponding carboxylic acid and HCl gas, which will appear as corrosive fumes.[6]
-
Alcoholysis/Aminolysis: The intended reactive pathways. It will react rapidly with alcohols to form esters and with amines to form amides.[9][10] These reactions are often exothermic and must be controlled.
Given its structure as an acyl chloride, it should be treated as a corrosive and lachrymatory (tear-inducing) substance.[5][11] All handling must be performed in a certified chemical fume hood.
Table 1: Key Safety and Handling Parameters
| Parameter | Guideline | Rationale & References |
| Storage Temperature | -20°C to 4°C | Low temperatures slow the rate of any potential decomposition reactions.[12] |
| Storage Atmosphere | Dry Argon or Nitrogen | An inert gas atmosphere displaces moist air, preventing hydrolysis during storage and dispensing.[7] |
| Recommended Container | Amber glass bottle with a septum-sealed cap (e.g., Sure/Seal™) | Protects from light and allows for reagent removal via syringe without opening the container to the atmosphere.[7][13] |
| Incompatible Materials | Water, Alcohols, Amines (unless intended reactant), Strong Bases, Oxidizing Agents | Reacts violently with protic nucleophiles and can undergo hazardous reactions with other reagents.[11][14] |
| Personal Protective Equipment (PPE) | Safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat | Provides essential protection against skin and eye contact with the corrosive solid and its fumes.[15][16] |
Long-Term Storage and Reagent Integrity
Proper storage is the first line of defense against degradation. The goal is to create an environment that is cold, dark, and dry.
-
Inert Atmosphere is Non-Negotiable: The compound should be purchased and stored under an inert atmosphere. If a container is opened, it must be purged with dry argon or nitrogen before resealing. Using a vacuum/backfill cycle on a Schlenk line is an effective method to ensure an inert headspace.[8]
-
Refrigeration or Freezing: Store the sealed container in a freezer or refrigerator designated for chemical storage (-20°C is ideal).[12] This minimizes the vapor pressure of any trace moisture and slows decomposition kinetics.
-
Desiccation: For added protection, the sealed bottle can be placed inside a secondary container, such as a desiccator or a sealed bag containing a desiccant (e.g., silica gel), even when in the freezer.[17]
Experimental Workflow: From Storage to Reaction
The following protocols detail the critical steps for handling 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride, from removal from storage to its use in a synthesis. The entire workflow is predicated on maintaining an inert atmosphere.
Diagram 1: Inert Atmosphere Handling Workflow
Caption: Inert atmosphere workflow for moisture-sensitive reagents.
Protocol 1: Container Equilibration
Objective: To prevent atmospheric moisture from condensing on the cold container surface upon opening.
-
Remove the sealed container from the freezer or refrigerator.
-
Immediately place the unopened container into a desiccator at room temperature.
-
Allow the container to warm to ambient laboratory temperature completely. This may take 30-60 minutes depending on the size of the container. Do not open the container while it is still cold.
Protocol 2: Dispensing the Reagent under Inert Atmosphere
Objective: To weigh and transfer the solid reagent without exposing it to air. This protocol assumes the use of a bottle with a septum-sealed cap (e.g., a Sure/Seal™ bottle).[7][13]
-
Prepare Glassware: All glassware (syringes, needles, spatulas, reaction flasks) must be rigorously dried, either by flame-drying under vacuum or by oven-drying (e.g., 140°C for at least 4 hours) and cooling under a stream of dry nitrogen or argon.[7]
-
Setup: Place the equilibrated, unopened bottle of the acyl chloride in the chemical fume hood. Secure a source of dry, inert gas (argon or nitrogen) with a bubbler to indicate positive pressure.
-
Inert Gas Inlet: Puncture the septum of the reagent bottle with a needle connected to the inert gas line. Ensure a slight positive pressure is flowing, as indicated by the bubbler.[8]
-
Dispensing: Puncture the septum with a second, clean, dry needle. The slight positive pressure from the inert gas line will cause a gentle outflow of gas through this second needle, preventing air from entering. Quickly remove the second needle and insert a dry spatula or cannula to remove the required amount of solid. Alternatively, if dissolving the entire contents, a cannula can be used to transfer anhydrous solvent into the bottle, and the resulting solution can be transferred via cannula or syringe to the reaction flask.[18][19]
-
Resealing: Once the desired amount of reagent is removed, withdraw the transfer tool and the second needle. Remove the inert gas inlet needle. For long-term storage, it is best practice to wrap the punctured septum with Parafilm or electrical tape to ensure a tight seal.
Protocol 3: Use in a Typical Amidation Reaction
Objective: To perform an acylation reaction while maintaining anhydrous conditions.
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a thermometer, dissolve the amine starting material (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF).[2][19]
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exothermic nature of the acylation and prevent side reactions.[20]
-
Reagent Addition: Dissolve the 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride in a minimal amount of anhydrous solvent. Using a dry syringe, add the acyl chloride solution dropwise to the cooled, stirring reaction mixture over 10-20 minutes.[19]
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
Protocol 4: Safe Quenching and Disposal
Objective: To safely neutralize any excess acyl chloride and clean contaminated glassware.
-
Quenching Excess Reagent: Any unused reagent or reaction mixture containing the acyl chloride must be quenched before disposal. Slowly and cautiously add the material to a separate flask containing a stirred, cold solution of isopropanol or methanol.[9] The alcohol will react to form a stable ester. Alternatively, a dilute aqueous solution of sodium bicarbonate can be used, but this reaction can be vigorous and should be done slowly in an ice bath within a fume hood.[21]
-
Glassware Decontamination: Syringes, needles, and glassware that have come into contact with the acyl chloride should be immediately rinsed with an alcohol (e.g., isopropanol) to quench any residue before washing.[7] Failure to do so can lead to the release of HCl upon contact with water in the sink.
-
Waste Disposal: The neutralized waste should be disposed of in accordance with local and institutional hazardous waste guidelines.[15]
Troubleshooting Common Issues
-
Problem: The solid reagent is clumped or appears "wet" and fumes significantly upon opening (even after equilibration).
-
Cause: The reagent has been compromised by moisture, likely due to a faulty seal or improper handling during previous use.
-
Solution: The reagent has likely hydrolyzed to the carboxylic acid and is no longer viable for acylation reactions. It should be safely quenched and discarded.
-
-
Problem: Acylation reaction yields are low or inconsistent.
-
Cause: This is often due to either degradation of the acyl chloride before use or the introduction of moisture during the reaction (e.g., wet solvents, glassware, or reactants).
-
Solution: Ensure all solvents are freshly dried/distilled and that all glassware is rigorously oven or flame-dried. Verify the integrity of the acyl chloride by quenching a small analytical sample with anhydrous methanol and analyzing the resulting methyl ester by LC-MS or NMR.[22]
-
References
-
Hints for Handling Air-Sensitive Materials . Fauske & Associates. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]
-
Acyl Chloride and Carboxylic Acid Anhydrides . KPU Pressbooks, Organic Chemistry II. [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling . Yufeng. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives . PMC, National Center for Biotechnology Information. [Link]
-
Organic Syntheses Procedure, Vol. 90, p. 74 . Organic Syntheses. [Link]
-
Working with Hazardous Chemicals . Organic Syntheses. [Link]
-
Material Safety Data Sheet - Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride . Cole-Parmer. [Link]
-
Acyl chloride . Wikipedia. [Link]
-
What should I reconsider in my experiment for acyl chloride to be formed? . ResearchGate. [Link]
-
Working with air and moisture sensitive compounds . Molecular Inorganic Chemistry, University of Groningen. [Link]
-
Handling and Storage of Chemicals | Guidelines for a US Distributor . MacsChem. [Link]
-
Acyl Chlorides (A-Level) . ChemistryStudent. [Link]
-
An Introduction to Acyl Chlorides (Acid Chlorides) . ChemKey. [Link]
-
4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride . NextSDS. [Link]
-
Modification of the Acyl Chloride Quench-Labeling Method . MDPI. [Link]
-
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M . ACS Publications. [Link]
-
Managing Chemical Retention and Storage . University of California, Santa Cruz. [Link]
-
Quenching Reactive Substances . Virginia Tech Chemistry Department. [Link]
-
Reactions of Acyl Chlorides . Save My Exams. [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride . Reddit r/Chempros. [Link]
-
Safe Storage of Hazardous Chemicals . County of Santa Clara. [Link]
-
Handling Chemicals . Wittenberg University. [Link]
-
Chemical Storage Guidelines . Louisiana State University. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chemistrystudent.com [chemistrystudent.com]
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- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
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- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Application Note: Application of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride in Targeted Drug Discovery
Introduction & Scientific Context
Pyrrole-imidazole (Py-Im) polyamides are a revolutionary class of programmable, sequence-specific DNA-binding oligomers. By pairing heterocyclic amino acids—specifically N-methylpyrrole (Py) and N-methylimidazole (Im)—researchers can rationally design small molecules that bind to the minor groove of DNA with affinities and specificities rivaling those of natural transcription factors .
While classic Py-Im polyamides have proven highly effective in cell-free systems, their translation into in vivo therapeutics is frequently bottlenecked by poor cellular uptake and limited nuclear localization. As the molecular weight of the polyamide increases (e.g., beyond 8-ring hairpins), passive membrane permeability drops precipitously .
To overcome this, structural modifications to the classic building blocks are employed. The substitution of the standard N-methyl group with an N-propyl chain—utilizing 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride —serves a dual mechanistic purpose:
-
Enhanced Lipophilicity : The extended aliphatic chain increases the partition coefficient (LogP) of the resulting polyamide, facilitating passive diffusion across the hydrophobic lipid bilayer of the cell membrane.
-
Steric Probing of the Minor Groove : The N-propyl chain allows researchers to probe the steric limits of the DNA minor groove, potentially increasing binding selectivity by exploiting sequence-dependent variations in groove width.
Chemical Rationale: The Carbonyl Chloride Advantage
In the solid-phase synthesis of Py-Im polyamides, the coupling of electron-rich aromatic amines (like pyrrole) to carboxylic acids is notoriously sluggish. The weak nucleophilicity of the pyrrole amine, combined with the steric hindrance of the growing oligomer chain, means that standard coupling reagents (e.g., HATU, DIC/HOBt) often require extended reaction times that can lead to truncation or side reactions.
Utilizing the pre-activated carbonyl chloride derivative bypasses the need for in situ activation. Because an unprotected amino acid chloride would rapidly self-polymerize, this building block is synthesized and stored as its hydrochloride salt (4-amino-1-propyl-1H-pyrrole-2-carbonyl chloride hydrochloride). Upon addition to the solid-phase resin in the presence of a non-nucleophilic base, the amine is transiently liberated, and the highly electrophilic acid chloride drives the amidation reaction to completion in minutes.
Data Presentation: Physicochemical Comparison
Table 1: Physicochemical and Reactivity Profile of Pyrrole Building Blocks
| Property | Classic N-Methyl Pyrrole Monomer | N-Propyl Pyrrole Monomer | Impact on Drug Discovery |
| Alkyl Chain Length | C1 (Methyl) | C3 (Propyl) | Alters hydrophobic surface area and steric bulk. |
| Calculated LogP (Monomer) | ~0.8 | ~1.7 | Enhances passive membrane permeability. |
| Minor Groove Fit | Optimal for canonical B-DNA | Requires wider groove / induces distortion | Increases sequence selectivity based on local groove architecture. |
| Coupling Kinetics | Extremely fast | Fast (slight steric hindrance from N-propyl) | Necessitates the highly activated acid chloride form for quantitative yields. |
Experimental Workflows & Protocols
Protocol 1: Solid-Phase Synthesis of N-Propyl Modified Hairpin Polyamides
Causality Note: Kaiser oxime resin is selected because it is highly compatible with Boc-chemistry and allows for nucleophilic cleavage with a diamine, simultaneously releasing the polyamide and installing a C-terminal basic tail crucial for electrostatic interaction with the DNA phosphate backbone.
Materials:
-
Kaiser oxime resin (0.2 mmol/g loading)
-
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride hydrochloride
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
3-(Dimethylamino)propylamine (Dp)
Step-by-Step Methodology:
-
Resin Swelling: Swell 500 mg of Kaiser oxime resin in DMF for 30 minutes in a glass reaction vessel equipped with a glass frit.
-
Monomer Activation & Coupling:
-
Dissolve 4 equivalents (relative to resin loading) of 4-amino-1-propyl-1H-pyrrole-2-carbonyl chloride hydrochloride in 2 mL of anhydrous DMF.
-
Add 8 equivalents of DIEA to the monomer solution. Crucial Step: The DIEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine precisely at the moment of coupling to prevent premature self-polymerization.
-
Immediately add the activated mixture to the resin. Agitate at room temperature for 45 minutes.
-
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (5 × 5 mL) and Dichloromethane (DCM) (5 × 5 mL).
-
Validation Checkpoint (Self-Validating System): Perform a micro-cleavage on 5 mg of resin using 50 µL of Dp at 37°C for 2 hours. Analyze the supernatant via LC-MS. The presence of a single peak corresponding to the target mass validates that the coupling was quantitative. If unreacted starting material is present, repeat Step 2.
-
Resin Cleavage: Once the full oligomer is synthesized, cleave the polyamide from the resin by incubating with 2 mL of neat 3-(dimethylamino)propylamine (Dp) at 55°C for 16 hours.
-
Purification: Filter the resin, dilute the filtrate with 0.1% aqueous Trifluoroacetic acid (TFA), and purify via preparative Reverse-Phase HPLC (C18 column) to yield the final N-propyl Py-Im polyamide.
Protocol 2: Quantitative DNase I Footprinting (DNA Binding Assay)
Causality Note: DNase I footprinting is utilized over simple thermal melting assays because it provides single-base-pair resolution of the binding site, proving that the bulky N-propyl modification did not destroy the sequence specificity dictated by the Py-Im pairing rules.
Step-by-Step Methodology:
-
Radiolabeling: 5'-end label a 100-bp DNA restriction fragment containing the target sequence (e.g., 5'-WGWWCW-3') and a known mismatch control sequence using[γ-32P]-ATP and T4 polynucleotide kinase.
-
Equilibration: In a 40 µL reaction volume, incubate 10 kcpm of the radiolabeled DNA with varying concentrations of the N-propyl Py-Im polyamide (10 pM to 1 µM) in binding buffer (10 mM Tris-HCl, 10 mM KCl, 10 mM MgCl2, 5 mM CaCl2, pH 7.0) for 12 hours at 22°C to ensure thermodynamic equilibrium.
-
Cleavage: Add 4 µL of DNase I (0.01 U/µL) to each tube. Allow the enzymatic cleavage to proceed for exactly 5 minutes.
-
Quenching: Stop the reaction by adding 10 µL of a quench buffer containing 3 M sodium acetate, 50 mM EDTA, and 1 mg/mL glycogen.
-
Validation Checkpoint (Self-Validating System): The gel must show a clear footprint (absence of bands) at the target sequence and normal cleavage at the mismatch control sequence. If the mismatch sequence is also protected, the polyamide concentration is too high, or the N-propyl modification has induced non-specific binding.
-
Analysis: Isolate the DNA via ethanol precipitation, resolve the fragments on an 8% polyacrylamide denaturing sequencing gel, and quantify the binding affinity (Ka) using storage phosphor autoradiography.
Mandatory Visualizations
Fig 1. Logical workflow from Py-Im polyamide synthesis to biological evaluation.
Fig 2. Mechanism of action: Polyamide binding displaces transcription factors to silence genes.
References
-
Title: Recognition of the DNA minor groove by pyrrole-imidazole polyamides Source: Current Opinion in Structural Biology (2003) URL: [Link]
-
Title: Enhancing the cellular uptake of Py–Im polyamides through next-generation aryl turns Source: Nucleic Acids Research (2012) URL: [Link]
-
Title: Single position substitution of hairpin pyrrole-imidazole polyamides imparts distinct DNA-binding profiles across the human genome Source: PLOS One (2020) URL: [Link]
Technical Support Center: Preventing Hydrolysis of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling and storage of reactive chemical intermediates. This guide is specifically designed for researchers, scientists, and drug development professionals working with 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride. Our goal is to provide you with the necessary technical insights and field-proven protocols to ensure the long-term stability and integrity of this valuable reagent, focusing on the prevention of hydrolysis.
The high reactivity that makes this acyl chloride a useful synthetic building block also renders it highly susceptible to degradation by atmospheric moisture.[1] Understanding and controlling the compound's environment is paramount for experimental success.
Troubleshooting Guide: Suspected Hydrolysis
This section addresses common issues and provides steps to identify and manage compound degradation.
Q1: What are the common visual signs of hydrolysis in my vial of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride?
A1: The primary visual indicator of hydrolysis is a change in the physical appearance of the compound. As a free-flowing solid, any sign of clumping or caking suggests moisture absorption. You may also observe a faint "fuming" when the container is opened, which is the result of the hydrolyzed product, hydrogen chloride (HCl), reacting with moisture in the air.[2] Significant degradation may lead to discoloration or the formation of a viscous liquid.
Q2: I suspect my compound has been compromised by moisture. How can I analytically confirm hydrolysis?
A2: Beyond visual inspection, several analytical methods can confirm hydrolysis. The most direct approach is to detect the formation of the corresponding carboxylic acid (4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid) and HCl.
-
Infrared (IR) Spectroscopy: This is a rapid method to monitor functional group changes.[3] Look for the disappearance of the sharp acyl chloride carbonyl (C=O) stretch (typically ~1780-1815 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a lower-frequency carbonyl peak (~1700-1725 cm⁻¹) characteristic of a carboxylic acid.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of a broad singlet corresponding to the carboxylic acid proton.[4] Comparing the spectrum of a suspect sample to a reference standard of the pure acyl chloride will reveal impurity peaks.
-
Qualitative Test with Silver Nitrate: A simple chemical test can detect the presence of free chloride ions, a byproduct of hydrolysis.[5] Dissolve a small sample of the compound in an anhydrous organic solvent (e.g., acetone) and add a few drops of a silver nitrate solution in the same solvent. The immediate formation of a white precipitate (AgCl) indicates the presence of chloride ions and, therefore, hydrolysis. Note that the silver nitrate solution must also be anhydrous to avoid inducing hydrolysis during the test.
Q3: My reagent shows minor signs of hydrolysis. Can it still be used in my synthesis?
A3: Using partially hydrolyzed reagent is strongly discouraged. The presence of the corresponding carboxylic acid will complicate your reaction by altering stoichiometry and potentially introducing side products. Furthermore, the generated HCl can catalyze unwanted side reactions or degrade other sensitive reagents in your mixture.[2] For critical applications, it is always best to use a fresh, unopened vial or a properly stored and handled reagent.
FAQ: Best Practices for Storage and Handling
This section provides answers to frequently asked questions regarding the proactive prevention of hydrolysis.
Q4: What is the fundamental cause of degradation for this compound?
A4: The degradation is caused by hydrolysis, a chemical reaction with water.[1] The carbonyl carbon in the acyl chloride functional group is highly electrophilic (electron-deficient) due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[6] This makes it extremely susceptible to attack by nucleophiles, with water being a common and potent one present in the atmosphere.[6][7] The reaction proceeds via a nucleophilic addition-elimination mechanism, yielding the less reactive carboxylic acid and hydrogen chloride.[7][8]
Q5: What are the ideal storage conditions for a new, unopened container of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride?
A5: Unopened containers from the manufacturer are typically sealed under an inert atmosphere. To maintain this integrity, they should be stored in a controlled environment that minimizes exposure to moisture and heat.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of any potential degradation reactions.[4] |
| Atmosphere | Store in a desiccator | Provides a secondary barrier against ambient moisture ingress.[9] |
| Desiccant | Indicating Silica Gel or Molecular Sieves | Actively absorbs moisture within the secondary containment (desiccator).[10][11] |
| Light | Store in the original amber vial or in the dark | Protects against potential light-induced degradation.[9] |
Q6: I need to open a new vial. What is the most critical step to prevent immediate hydrolysis?
A6: The single most critical step is to allow the container to warm to ambient room temperature before opening it .[12] Opening a cold vial will cause atmospheric moisture to immediately condense on the cold surfaces and the compound itself, leading to rapid hydrolysis. This process can take 30-60 minutes depending on the container size.
Q7: What is the best method for storing a container that has already been opened?
A7: Once a container is opened, the headspace air must be replaced with a dry, inert gas.[13][14]
-
Inert Gas Backfill: After dispensing the required amount of reagent, flush the vial's headspace with a gentle stream of dry nitrogen or argon.[13]
-
Secure Sealing: Immediately and tightly reseal the cap. For added protection, wrap the cap and neck of the vial with Parafilm.
-
Secondary Containment: Place the resealed vial inside a larger, sealed container or desiccator that contains a desiccant.[12] This "double bottling" method provides an excellent buffer against moisture.[12]
-
Refrigerate: Return the desiccator containing the vial to the refrigerator for storage.
Visual Workflow and Protocols
Decision Workflow for Handling Moisture-Sensitive Acyl Chlorides
This diagram outlines the critical decision points from receiving the compound to its long-term storage after use.
Caption: Workflow for handling moisture-sensitive acyl chlorides.
Protocol A: Long-Term Storage of Unopened Containers
-
Inspection: Upon receipt, visually inspect the manufacturer's seal for any signs of damage.
-
Labeling: Record the date of receipt on the vial.
-
Secondary Containment: Place the unopened vial in a laboratory desiccator charged with an active desiccant (e.g., indicating silica gel).[9]
-
Refrigeration: Store the entire desiccator in a refrigerator maintained at 2-8 °C.[4] Ensure the refrigerator is designated for chemical storage and is not used for food or beverages.
Protocol B: Dispensing Reagent from a Container
-
Equilibration: Remove the desiccator containing the vial from the refrigerator and place it in a fume hood or on the bench. Allow the vial to warm to ambient room temperature for at least 30-60 minutes before opening.[12]
-
Inert Environment: Perform all dispensing operations under a dry, inert atmosphere. A nitrogen-filled glovebox is ideal.[14] If a glovebox is unavailable, work quickly in a fume hood with a positive pressure of nitrogen or argon directed into the vial opening.
-
Dispensing: Use clean, dry spatulas or glassware for weighing and transferring the solid.
-
Minimize Exposure: Keep the container open for the minimum time necessary.
Protocol C: Resealing and Short-Term Storage of Opened Containers
-
Inert Gas Flush: Immediately after dispensing, flush the vial's headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds to displace all air.[13]
-
Primary Seal: Tightly screw the cap back onto the vial.
-
Secondary Seal: Wrap the junction of the cap and vial with Parafilm to create an additional barrier.
-
Desiccator Storage: Place the sealed vial back into its designated desiccator. Ensure the desiccant is still active (e.g., blue or orange for indicating silica gel, not pink or green).
-
Refrigerate: Return the desiccator to the 2-8 °C refrigerator.
References
-
The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's CHEMISTRY. Available at: [Link]
-
How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available at: [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available at: [Link]
-
Mechanism of hydrolysis of acyl chlorides. Chemistry Stack Exchange. Available at: [Link]
-
How to Store Reagents. University of Rochester, Department of Chemistry. Available at: [Link]
-
Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments. Available at: [Link]
-
How to store temperature and moisture-sensitive compounds? Reddit r/chemistry. Available at: [Link]
-
Understanding Desiccants: Function & Types. Edco Supply Co. Available at: [Link]
-
Acyl Chlorides and Acid Anhydrides. chemrevise. Available at: [Link]
-
Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl. Available at: [Link]
-
Selecting the Right Desiccant. AGM Container Controls. Available at: [Link]
-
Principles of Inert Atmosphere Storage. ResearchGate. Available at: [Link]
-
Relative Ease of Hydrolysis. Save My Exams. Available at: [Link]
-
The Importance of Inerting. Air Products. Available at: [Link]
-
Inert Atmosphere. Zamann Pharma Support GmbH. Available at: [Link]
-
Desiccant Types. SorbentSystems.com. Available at: [Link]
-
Inerting in the chemical industry. Linde. Available at: [Link]
-
Inerting. Health and Safety Executive (HSE). Available at: [Link]
-
Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed. Available at: [Link]
-
Reactions of Acyl Chlorides. Save My Exams. Available at: [Link]
-
[A level chemistry] testing for an acyl chloride. Reddit r/HomeworkHelp. Available at: [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. How To [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 7. savemyexams.com [savemyexams.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 10. edcosupply.com [edcosupply.com]
- 11. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
- 12. reddit.com [reddit.com]
- 13. Sample and Reagent Storage and Stability [scioninstruments.com]
- 14. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
Technical Support Center: Troubleshooting Low Yields in 4-Amino-1-propyl-1H-pyrrole-2-carbonyl Chloride Coupling Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding amide coupling reactions involving 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride and its corresponding carboxylic acid. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common challenges, particularly low reaction yields.
Introduction: Understanding the Challenges
The 4-Amino-1-propyl-1H-pyrrole-2-carbonyl moiety is a valuable building block, but its use in amide bond formation is often challenging. Low yields can stem from a combination of factors inherent to its structure:
-
Reactivity of the Pyrrole Ring: The electron-rich nature of the pyrrole ring makes it susceptible to undesired side reactions, such as acid-catalyzed polymerization or electrophilic attack, especially under harsh conditions.[1][2]
-
Stability of the Acyl Chloride: 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is highly reactive and susceptible to hydrolysis. Improper handling or the presence of trace moisture can rapidly degrade this key intermediate.[3]
-
Steric and Electronic Factors: The nucleophilicity of the amine coupling partner and potential steric hindrance from either the pyrrole substrate or the amine can significantly slow down the desired reaction, allowing side reactions to compete.[4][5]
This guide is structured to address these issues systematically, providing both diagnostic insights and actionable solutions.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and recommended actions.
Issue 1: The reaction shows very low or no conversion to the desired amide product.
Q: My LC-MS analysis shows primarily unreacted starting materials (amine and the pyrrole carboxylic acid/acyl chloride). What are the most likely causes?
A: This is the most common failure mode and typically points to issues with reagent stability or suboptimal reaction activation.
-
Possible Cause 1: Degradation of the Acyl Chloride. The acyl chloride is the most sensitive component. It readily hydrolyzes back to the less reactive carboxylic acid in the presence of moisture.
-
Recommended Actions:
-
Use Fresh Reagent: If using a commercial acyl chloride, ensure it is from a freshly opened bottle. If it has been stored, its quality is suspect.
-
Prepare In Situ or Use Freshly: The most reliable method is to generate the acyl chloride from the corresponding carboxylic acid immediately before use. (See Protocol 2).
-
Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents (e.g., DCM, THF, DMF), and maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.
-
-
-
Possible Cause 2: Ineffective Carboxylic Acid Activation. If you are starting from the carboxylic acid, the coupling reagent may not be potent enough to form the activated intermediate required for the reaction. Standard carbodiimide reagents (like DCC or EDC) can be insufficient for challenging couplings.[4]
-
Recommended Actions:
-
Switch to a More Powerful Reagent: Onium salt-based coupling reagents (uronium/phosphonium) are generally more effective for difficult couplings. HATU, HBTU, and COMU are excellent choices as they rapidly generate highly activated esters.[6]
-
Verify Reagent Quality: Coupling reagents themselves can degrade over time. Use fresh, high-purity reagents.
-
-
-
Possible Cause 3: Low Nucleophilicity of the Amine Partner. The amine you are coupling may be sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), making it a poor nucleophile.[5][7]
-
Recommended Actions:
-
Optimize the Base: The base plays a crucial role. A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is standard. Ensure you are using at least 2-3 equivalents to scavenge acid and prevent protonation of the reacting amine.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier for sterically demanding couplings, but must be done cautiously to avoid side reactions.[6] Monitor by LC-MS to track product formation versus degradation.
-
-
Issue 2: The reaction is messy, with multiple side products and a low yield of the target amide.
Q: My crude reaction mixture shows several new peaks in the LC-MS, and purification is extremely difficult. What is causing this?
A: The formation of multiple byproducts suggests that reaction conditions are promoting undesired chemical pathways.
-
Possible Cause 1: Acid-Mediated Degradation of the Pyrrole. Pyrroles are known to be unstable in strongly acidic environments, leading to polymerization or the formation of tars.[1][8] This can be triggered by the HCl generated from the acyl chloride or acidic additives.
-
Recommended Actions:
-
Ensure Sufficient Base: Use an adequate amount of a non-nucleophilic base (2-3 equivalents) to immediately neutralize any generated acid.
-
Avoid Acidic Coupling Additives: While additives like HOBt are common, ensure your overall reaction pH does not become acidic. The use of HATU, which incorporates a HOBt derivative, is generally well-tolerated when used with sufficient base.
-
-
-
Possible Cause 2: Side Reactions Involving the Pyrrole Ring. The electron-rich pyrrole can undergo undesired electrophilic substitution. In some cases, the activated acyl intermediate may react at the pyrrole ring instead of with the intended amine.
-
Recommended Actions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 eq) of the pyrrole component relative to the limiting amine to favor the bimolecular coupling.
-
Maintain Low Temperature: Running the reaction at 0 °C or room temperature can often suppress these higher-activation-energy side reactions.
-
-
-
Possible Cause 3: Dimerization/Anhydride Formation. The activated carboxylic acid can react with another molecule of the acid to form a symmetric anhydride. While this anhydride is still reactive, it consumes two equivalents of your starting material for one coupling event, reducing theoretical yield.
-
Recommended Actions:
-
Control Addition Order: Add the coupling reagent to the carboxylic acid first to pre-activate it before adding the amine. This minimizes the time the activated species is present in the absence of the nucleophile. (See Protocol 1).
-
-
Issue 3: The reaction appears to work, but the product is lost during workup and purification.
Q: I see the product in the crude LC-MS, but my final isolated yield is poor. Where is my product going?
A: This often points to the physicochemical properties of the product or challenges in chromatographic separation.
-
Possible Cause 1: High Polarity and Water Solubility. The presence of the amino-propyl group and the pyrrole nitrogen can make the final product highly polar and potentially soluble in water.
-
Recommended Actions:
-
Minimize Aqueous Workup: If performing an aqueous wash, use brine to reduce the solubility of your product in the aqueous layer.
-
Back-Extraction: After an aqueous wash, re-extract the aqueous layer with a more polar organic solvent (e.g., ethyl acetate or a DCM/isopropanol mixture) to recover any dissolved product.
-
Avoid Unnecessary Chromatography: If the crude product is sufficiently clean, consider if recrystallization or precipitation is a viable alternative to silica gel chromatography.
-
-
-
Possible Cause 2: Degradation on Silica Gel. The acidic nature of standard silica gel can cause degradation of sensitive molecules like pyrroles.
-
Recommended Actions:
-
Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base like triethylamine (~0.5-1%) before packing the column.
-
Use Alternative Stationary Phases: Consider using neutral alumina or reversed-phase (C18) chromatography for highly polar or acid-sensitive compounds.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this coupling reaction considered 'difficult' in the first place?
A: The difficulty arises from a convergence of factors. The pyrrole ring is electron-rich and acid-sensitive, creating a narrow window of viable reaction conditions.[2][8] The acyl chloride derived from it is highly reactive and prone to hydrolysis.[3] Furthermore, the 4-amino group can potentially influence the electronics of the carbonyl group, and steric hindrance from either coupling partner can impede the reaction.[4][5]
Q2: What is the best method for preparing and handling the 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride?
A: The gold standard is to prepare it fresh from the corresponding carboxylic acid using either thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[10] The reaction should be performed under a strict inert atmosphere in an anhydrous solvent like DCM. After the reaction is complete, the solvent and excess reagent should be removed in vacuo with care. The resulting crude acyl chloride is typically used immediately without purification.
Q3: Which coupling reagents are superior for this reaction: carbodiimides (EDC, DCC) or onium salts (HATU, HBTU)?
A: For challenging substrates like this, onium salt reagents are demonstrably superior.[4] They react faster and create a more highly activated intermediate (an acyl-tetramethyluronium salt) than carbodiimides. This speed is critical to ensure the desired amide formation outcompetes potential side reactions like hydrolysis or ring degradation. While more expensive, reagents like HATU often prove more efficient and cost-effective in the long run by salvaging a difficult synthesis.
Q4: How does the choice of base (e.g., TEA vs. DIPEA) affect the outcome?
A: Both are tertiary amine bases used to scavenge acid, but their steric profiles differ. DIPEA is more sterically hindered than TEA, making it less likely to act as a nucleophile and participate in unwanted side reactions. For sensitive or sterically crowded reactions, DIPEA is often the preferred choice. The pKa of the base is also important; it must be basic enough to neutralize the generated acid (like HCl) but not so basic that it causes other side reactions, such as deprotonation of the pyrrole ring itself.[11][12]
Data Presentation & Visualizations
Table 1: Comparison of Common Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized for Difficult Couplings) | Rationale & Key Considerations |
| Pyrrole Component | 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid | 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride (freshly prepared) | Acyl chloride is more reactive but requires stringent anhydrous handling. |
| Coupling Reagent | EDC/HOBt | HATU or COMU | Onium salt reagents (HATU) are faster and more efficient for sterically hindered or electronically deactivated amines.[4] |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | DIPEA is a more hindered, non-nucleophilic base, reducing potential side reactions.[11] |
| Solvent | Dichloromethane (DCM) | Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) | DMF can improve the solubility of polar reactants and intermediates, but must be high purity. |
| Temperature | 0 °C to Room Temp | 0 °C to 40 °C (with monitoring) | Gentle heating can overcome activation barriers but increases the risk of side reactions.[6] |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Crucial for preventing hydrolysis of the acyl chloride and activated intermediates. |
Visual Diagrams
Caption: General mechanism of amide bond formation using an onium salt reagent.
Caption: A logical workflow for diagnosing and solving low-yield issues.
Caption: Interplay of key parameters affecting reaction yield and side products.
Key Experimental Protocols
Disclaimer: These protocols are general guidelines. Optimal stoichiometry, reaction times, and temperatures should be determined empirically for each specific amine coupling partner.
Protocol 1: Optimized Amide Coupling with HATU
This protocol is recommended for most applications, especially when coupling to valuable or sterically hindered amines.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add the amine coupling partner (1.1-1.2 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by LC-MS or TLC every 1-2 hours. If the reaction is sluggish after 4 hours, consider warming it to 40 °C.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Protocol 2: In Situ Generation and Use of the Acyl Chloride
This protocol is for situations requiring the highest reactivity.
-
Acyl Chloride Formation: In an oven-dried flask under N₂, suspend the 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of anhydrous DMF. Cool to 0 °C and add oxalyl chloride (1.5 eq) dropwise.
-
Completion Check: Stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Isolation: Carefully concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM. The resulting residue is the crude acyl chloride.
-
Coupling Reaction: Immediately re-dissolve the crude acyl chloride in fresh anhydrous DCM under N₂. In a separate flask, dissolve your amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Reaction & Work-up: Stir and monitor as described in Protocol 1.
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Spotting: Using a capillary tube, spot the crude reaction mixture on a silica gel TLC plate. Also spot the starting carboxylic acid and amine as references.
-
Elution: Develop the plate using an appropriate solvent system (e.g., 10-20% Methanol in DCM or 50-80% Ethyl Acetate in Hexanes). The ideal system will give the starting materials and product distinct Rf values.
-
Visualization: Visualize the spots under UV light (254 nm). A new spot, typically between the polar carboxylic acid and the amine, should appear, corresponding to the amide product. The disappearance of the limiting starting material indicates reaction progression.
References
-
Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. [Link]
-
Royal Society of Chemistry. (2021). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes - Organic Chemistry Frontiers (RSC Publishing). RSC Publishing. [Link]
-
Zhang, L., et al. (2017). A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. RSC Advances. [Link]
-
Klüppel, M., et al. (2023). Sequential hydrozirconation/Pd-catalyzed cross coupling of acyl chlorides towards conjugated (2E,4E)-dienones. Beilstein Journal of Organic Chemistry. [Link]
-
Malapit, C. A., et al. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society. [Link]
-
Li, C.-J., & Chen, L. (2004). A Remarkably Efficient Coupling of Acid Chlorides with Alkynes in Water. Organic Letters. [Link]
-
Kumar, A., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.). Process for the purification of crude pyrroles.
-
Williams, J. M. J., et al. (2012). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition. [Link]
-
Nageswar, Y. V. D., et al. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. International Journal of Organic Chemistry. [Link]
-
Reddy, T. R., et al. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters. [Link]
-
On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Unknown. (n.d.). Heterocyclic Compounds. Unknown Source. [Link]
-
ResearchGate. (2026). The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]
-
Singh, I., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
ResearchGate. (n.d.). Space filling model showing the steric hindrance of carbonyl caused by chlorine atom to nucleophilic attack in hydrolysis reaction. ResearchGate. [Link]
-
OSTI.GOV. (1958). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]
-
MBB College. (n.d.). Reactions of Pyrrole. MBB College. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Nikolova, S., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. RSC Publishing. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Elsevier. [Link]
-
Nomura Research Group. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. [Link]
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Technical Support Center: Optimizing Reaction Temperature for 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the reaction temperature during the synthesis of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride. The information presented herein is curated from established chemical principles and field-proven insights to address common challenges and ensure the integrity of your experimental outcomes.
Introduction: The Critical Role of Temperature
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. In the case of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride, the presence of both an amino group and a pyrrole ring introduces specific challenges that are highly sensitive to reaction temperature. Precise temperature control is paramount to maximizing yield, minimizing impurity formation, and ensuring the stability of the desired product. Acyl chlorides, in general, are thermally labile and can undergo decomposition or side reactions at elevated temperatures, with some degradation occurring at temperatures as low as 70°C.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary reagent for converting 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid to its corresponding acyl chloride, and how does temperature affect its efficacy?
A1: The most common and effective reagent for this conversion is thionyl chloride (SOCl₂).[2][3][4] Temperature plays a crucial role in this reaction. While heating is often required to drive the reaction to completion, excessive temperatures can lead to a variety of undesirable side reactions.[5] The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group.[6][7]
Q2: What are the most common temperature-related side reactions to be aware of during this synthesis?
A2: At elevated temperatures, several side reactions can occur, significantly reducing the yield and purity of the target acyl chloride:
-
Polymerization: The amino group of one molecule can react with the newly formed acyl chloride of another, leading to oligomer or polymer formation. This is a significant concern due to the inherent reactivity of both functional groups.
-
Decarbonylation: Although more common at very high temperatures, some acyl chlorides can lose carbon monoxide.[8]
-
Ring-opening or Rearrangement: The pyrrole ring itself, while aromatic, can be susceptible to degradation or rearrangement under harsh acidic conditions and high temperatures.[9]
-
Reaction with Solvent or Catalysts: If a catalyst like dimethylformamide (DMF) is used, elevated temperatures (often above 80-90°C) can cause secondary reactions with catalyst-derived intermediates.[1]
Q3: My reaction mixture is turning dark brown or black upon heating. What does this indicate and how can I prevent it?
A3: A dark discoloration, such as turning brown or black, is a strong indicator of thermal decomposition.[1] This suggests that the reaction temperature is too high, leading to the breakdown of the starting material, intermediates, or the final product. To prevent this, it is crucial to:
-
Maintain the lowest possible temperature that still allows for a reasonable reaction rate.[9]
-
Ensure the purity of the starting carboxylic acid before beginning the conversion.
-
Avoid prolonged heating. Monitor the reaction progress closely (e.g., by TLC or IR spectroscopy) and stop the heating as soon as the starting material is consumed.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield of Acyl Chloride | Thermal degradation due to excessive temperature. | Conduct the reaction at a lower temperature. Consider using a high-vacuum distillation for purification to lower the boiling point.[1] |
| Reaction is incomplete due to insufficient temperature. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress. The use of a catalyst, such as pyridine, can sometimes allow for lower reaction temperatures.[10] | |
| Presence of Unreacted Carboxylic Acid | The reaction temperature was too low or the reaction time was too short. | Increase the reaction temperature or prolong the reaction time. Ensure an adequate amount of thionyl chloride is used. |
| Formation of Polymeric Byproducts | High reaction temperature promoting intermolecular reactions between the amino group and the acyl chloride. | Maintain a lower reaction temperature. Consider protecting the amino group before the acyl chloride formation, though this adds extra steps to the synthesis. |
| Product Solidifies in Condenser During Distillation | The condenser temperature is too low. | Use a condenser with a wider bore or circulate slightly warmer water (e.g., 20-25°C) to prevent solidification while still allowing for efficient condensation.[1] |
Experimental Protocols
Protocol 1: Temperature Scouting for Optimal Acyl Chloride Formation
This protocol outlines a systematic approach to determining the optimal reaction temperature for the synthesis of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride.
Materials:
-
4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Small-scale reaction vials with stir bars
-
Heating blocks or oil baths with precise temperature control
-
TLC plates and appropriate eluent system
-
Quenching solution (e.g., cold saturated sodium bicarbonate)
Procedure:
-
Set up a series of small-scale reactions in parallel, each with an identical amount of the starting carboxylic acid and solvent.
-
Assign a different target temperature to each reaction vessel (e.g., 40°C, 50°C, 60°C, 70°C).
-
Slowly add a stoichiometric equivalent of thionyl chloride to each vial at room temperature.
-
Simultaneously bring each reaction to its target temperature and start a timer.
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot, quenching it, and analyzing by TLC.
-
Observe the disappearance of the starting material spot and the appearance of the product spot. Note any formation of baseline material or dark coloration, which could indicate decomposition.
-
The optimal temperature is the lowest temperature that provides a clean and complete conversion within a reasonable timeframe.
Visualizing the Workflow
Caption: Workflow for Temperature Scouting Experiment.
Understanding the Mechanistic Implications of Temperature
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride involves several steps, each with its own temperature sensitivity.
Caption: Simplified Mechanism and Influence of Temperature.
An initial nucleophilic attack of the carboxylic acid on the thionyl chloride forms a chlorosulfite intermediate.[6][7] This intermediate is often unstable and can decompose upon heating. The subsequent steps involve the loss of sulfur dioxide and a chloride ion, followed by a nucleophilic attack of the chloride ion on the carbonyl carbon to yield the final acyl chloride. While higher temperatures can accelerate these steps, they also increase the rate of undesirable side reactions, as depicted in the diagram.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A one-pot, simple, efficient and green procedure for the synthesis of amides from carboxylic acids using thionyl chloride. Retrieved from [Link]
-
SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Retrieved from [Link]
-
Scribd. (2024, April 21). Synthesis and Reactions of Pyrrole. Retrieved from [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
ACS Publications. (2000, January 20). New and Efficient Synthesis of Pyrrolo[3,2-b]pyrrole-2,5-diones by Double-Anion-Capture Reactions of Ester Carbanions with Bis(imidoyl)chlorides of Oxalic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Multicomponent reactions for the synthesis of pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes. Retrieved from [Link]
-
ACS Publications. (2019, August 21). Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (2019, October 7). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved from [Link]
-
MDPI. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]
-
International Journal of Advanced Biological and Biomedical Research. (n.d.). Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). The thermal decomposition of acetyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids into acid chlorides with SOCl2. Retrieved from [Link]
-
ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]
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Technical Support Center: Overcoming Steric Hindrance with 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for utilizing 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride in your synthetic workflows. The unique structure of this reagent, while valuable, can present challenges due to steric hindrance. This resource is designed to help you navigate these common issues with practical solutions, detailed protocols, and comparative data.
Introduction: The Challenge of Steric Hindrance
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is a versatile building block in medicinal chemistry and materials science. However, the spatial arrangement of the propyl group on the pyrrole nitrogen and the adjacent carbonyl chloride at the 2-position can create significant steric congestion. This steric hindrance can impede the approach of nucleophiles to the electrophilic carbonyl carbon, leading to slow reaction rates, low yields, or complete reaction failure. Understanding the underlying principles of this steric clash is the first step toward developing effective synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction with a primary amine and 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is giving a low yield. What are the initial troubleshooting steps?
A1: Low yields in this amidation are a classic sign of steric hindrance. The propyl group on the pyrrole nitrogen can restrict the approach of the amine nucleophile. Here’s a systematic approach to troubleshooting:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[1] However, be mindful of potential side reactions or decomposition of your starting materials at elevated temperatures.
-
Use a More Potent Activating Agent/Coupling Reagent: Instead of relying solely on the reactivity of the acid chloride, consider converting the corresponding carboxylic acid to a more reactive species using a coupling reagent. Phosphonium salts like PyBOP or uronium salts like HATU are known to be effective for sterically demanding couplings.[2][3]
-
Employ a Non-Nucleophilic, Sterically Hindered Base: Bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine can facilitate the reaction by scavenging the HCl byproduct without competing as a nucleophile.[2]
-
Consider Microwave Irradiation: Microwave synthesis can often accelerate reactions that are sluggish under conventional heating by promoting efficient and uniform heating.
Q2: I am attempting an esterification with a secondary or tertiary alcohol and observing no reaction. What catalysts are recommended for this transformation?
A2: Esterification of sterically hindered acid chlorides with bulky alcohols is notoriously difficult. The increased steric bulk on both reaction partners exacerbates the problem.
-
Organocatalysts: 1-Methylimidazole (1-MI) has been shown to be an excellent catalyst for the acylation of sterically hindered alcohols.[4][5] It acts as a nucleophilic catalyst, forming a highly reactive acylimidazolium intermediate. The addition of a non-nucleophilic base like triethylamine can further accelerate the reaction.[4][5]
-
Lewis Acid Catalysis: While less common for acid chlorides, certain Lewis acids can activate the carbonyl group. However, care must be taken as they can also promote side reactions.
-
Deprotonation of the Alcohol: A more forceful approach involves pre-treating the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) to form the corresponding alkoxide. The resulting alkoxide is a much more potent nucleophile and can overcome the steric barrier to attack the acid chloride.[6]
Q3: Are there alternative reagents to 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride that might be less sterically hindered?
A3: If direct acylation with the acid chloride proves consistently problematic, consider a two-step approach starting from the corresponding carboxylic acid, 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid. This opens the door to a wide array of powerful coupling reagents that are specifically designed to overcome steric hindrance.
| Coupling Reagent | Class | General Performance for Hindered Couplings | Key Considerations |
| HATU | Aminium/Uronium Salt | Excellent | High reactivity, suppresses racemization.[2] |
| PyBOP | Phosphonium Salt | Excellent | Very effective for difficult couplings, including N-methyl amino acids.[3] |
| COMU | Aminium/Uronium Salt | Excellent | High reactivity, often with improved safety profiles compared to older reagents.[2] |
| T3P® | Phosphonic Anhydride | Good to Excellent | Byproducts are water-soluble, simplifying purification.[2] |
Q4: Can I use 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride in Friedel-Crafts acylation reactions? What are the potential challenges?
A4: Yes, Friedel-Crafts acylation is a potential application. However, the electron-rich nature of the pyrrole ring can lead to challenges:
-
Ring Activation and Polysubstitution: The amino group is an activating group, which can make the pyrrole ring highly susceptible to electrophilic attack, potentially leading to multiple acylations or polymerization.
-
Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the nitrogen atoms of the pyrrole ring and the amino group, as well as the carbonyl oxygen. This can deactivate the catalyst and/or the substrate.
-
Steric Hindrance: The propyl group can sterically hinder the approach of the aromatic substrate to the electrophilic carbonyl carbon.
To mitigate these issues, consider using milder Lewis acids (e.g., ZnCl₂, FeCl₃) and carefully controlling the reaction stoichiometry and temperature.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution(s) |
| Low or no product yield in amidation/esterification | Steric Hindrance: The primary culprit. The propyl group and/or bulky nucleophile are preventing effective orbital overlap for bond formation. | 1. Increase Reaction Temperature: Use a higher boiling point solvent like toluene or DMF and heat the reaction. 2. Switch to a more powerful coupling reagent with the corresponding carboxylic acid (see table in Q3). 3. Use a nucleophilic catalyst like 1-methylimidazole for esterifications.[4][5] 4. Pre-activate the nucleophile by forming the alkoxide or using a stronger, non-nucleophilic base for amidation.[6] |
| Formation of multiple unidentified byproducts | Side Reactions: Can be caused by high temperatures, reactive impurities, or catalyst incompatibility. | 1. Lower the Reaction Temperature: If possible, and compensate by using a more active catalyst or coupling reagent. 2. Purify Starting Materials: Ensure the acid chloride, nucleophile, and solvent are pure and anhydrous. 3. Change the Base: A bulky, non-nucleophilic base like DIPEA or 2,6-lutidine can minimize side reactions. |
| Reaction stalls before completion | Insufficient Activation Energy or Catalyst Deactivation: The reaction may not have enough energy to overcome the steric barrier, or the catalyst may be poisoned. | 1. Extend Reaction Time: Some sterically hindered couplings are simply slow and may require 24-48 hours. 2. Add a Catalyst: If not already using one, introduce a suitable catalyst (e.g., DMAP, 1-MI). 3. Use Microwave Irradiation: This can often drive sluggish reactions to completion. |
| Difficulty in purifying the product | Similar Polarity of Starting Material and Product: The starting materials and product may have very similar Rf values on TLC, making chromatographic separation difficult. | 1. Modify the Workup: An acidic or basic wash can help remove unreacted amine or carboxylic acid starting materials. 2. Consider a Different Protecting Group Strategy: If applicable, a more polar or non-polar protecting group on one of the reactants can alter its chromatographic behavior. 3. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. |
Experimental Protocols
Protocol 1: Catalytic Esterification of a Sterically Hindered Secondary Alcohol
This protocol describes a method for the esterification of a sterically hindered secondary alcohol using 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride with 1-methylimidazole as a catalyst.
Reagents and Materials:
-
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
-
Sterically hindered secondary alcohol (e.g., diisopropylcarbinol)
-
1-Methylimidazole (1-MI)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered alcohol (1.0 mmol, 1.0 equiv).
-
Dissolve the alcohol in anhydrous DCM (10 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv) followed by 1-methylimidazole (0.2 mmol, 0.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride (1.2 mmol, 1.2 equiv) in anhydrous DCM (2 mL) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amidation using a Potent Coupling Reagent (HATU)
This protocol outlines the coupling of 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid with a sterically hindered primary amine using HATU.
Reagents and Materials:
-
4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid
-
Sterically hindered primary amine (e.g., neopentylamine)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL).
-
Add HATU (1.1 mmol, 1.1 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add the sterically hindered primary amine (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Add DIPEA (2.0 mmol, 2.0 equiv) dropwise to the stirring solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: General Nucleophilic Acyl Substitution
Caption: Catalytic cycle for esterification using 1-methylimidazole.
References
-
Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). ACS Infectious Diseases. [Link]
-
Yan, R., et al. (2014). I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes. The Journal of Organic Chemistry, 79(2), 465-470. [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). ResearchGate. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank, 2021(1), M1191. [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). Chemical Research in Chinese Universities, 26(1), 55-59. [Link]
-
Ostrovska, G. V., et al. (2016). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Ukrainian Biochemical Journal, 88(4), 86-93. [Link]
-
Ahmadi, S., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367. [Link]
-
Synthesis of pyrroles. (n.d.). Organic Chemistry Portal. Retrieved March 23, 2026, from [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). Journal of the American Chemical Society. [Link]
-
Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. (2023). ChemRxiv. [Link]
-
Identification of Reactive Intermediates for the Decarbonylative Reaction of 1-Alkylprolines. (2016). The Journal of Organic Chemistry. [Link]
-
Li, Z., & Xu, J. (2005). Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. Bioorganic chemistry, 33(5), 386–392. [Link]
-
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. (2023). Organic & Biomolecular Chemistry. [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2017). Chemical Communications. [Link]
-
Aqueous MW eco-friendly protocol for amino group protection. (2013). RSC Advances. [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). Molecules. [Link]
-
Synthesis and Reactions of Pyrrole. (n.d.). Scribd. Retrieved March 23, 2026, from [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. ResearchGate. [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved March 23, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]
-
Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 23, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved March 23, 2026, from [Link]
-
Massah, A. R., et al. (2013). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Journal of Chemistry, 2013, 1-8. [Link]
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- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
Reducing side product formation in 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride amide synthesis
Welcome to the technical support center for the synthesis of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride and its subsequent amide derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic sequence. Here, we will delve into the common challenges, their underlying causes, and provide field-proven solutions to minimize side product formation and maximize the yield and purity of your target amide.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the two key stages of the synthesis: the formation of the acyl chloride and the subsequent amidation.
Stage 1: Synthesis of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl Chloride
The primary challenge in this stage is the inherent instability of the 4-amino-pyrrole-2-carbonyl chloride intermediate. The electron-donating amino group activates the pyrrole ring, making it susceptible to polymerization and other side reactions, while the acyl chloride is highly reactive.
Question 1: My reaction to form the acyl chloride from the corresponding carboxylic acid is turning dark and forming a significant amount of intractable polymer. What's going wrong?
Answer: This is a classic sign of pyrrole ring polymerization or degradation under the reaction conditions. The combination of an activated pyrrole ring and the harsh reagents typically used for acyl chloride formation (e.g., thionyl chloride, oxalyl chloride) can be problematic.
Root Causes & Solutions:
-
Harsh Reagents and Temperatures: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly reactive and can promote side reactions.[1][2] Elevated temperatures exacerbate this issue.[3][4]
-
Protocol 1: Low-Temperature Acyl Chloride Formation:
-
Suspend the 4-amino-1-propyl-1H-pyrrole-2-carboxylic acid in an anhydrous, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to -10 °C to 0 °C.
-
Add oxalyl chloride (1.1-1.5 equivalents) dropwise, ensuring the temperature does not rise above 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction, but be cautious as it can also promote side reactions.
-
Stir at 0 °C for 1-2 hours, monitoring the reaction by TLC (thin-layer chromatography) or quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS (liquid chromatography-mass spectrometry).
-
Crucially, do not isolate the acyl chloride . Use the resulting solution or slurry directly in the subsequent amidation step.
-
-
-
In-situ Formation of HCl: The reaction of thionyl chloride or oxalyl chloride with the carboxylic acid generates HCl gas.[5][6] This acidic environment can contribute to the degradation of the electron-rich pyrrole.
-
Consider a Milder Chlorinating Agent: For particularly sensitive substrates, cyanuric chloride or phosphorus pentachloride (PCl₅) at low temperatures might offer a milder alternative.
-
Question 2: I'm observing significant hydrolysis of my acyl chloride back to the carboxylic acid during workup or before the amidation step. How can I prevent this?
Answer: Acyl chlorides are extremely sensitive to moisture.[3] Any exposure to water, including atmospheric moisture or residual water in solvents, will lead to rapid hydrolysis.
Root Causes & Solutions:
-
Inadequate Anhydrous Conditions:
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Instability of the Amino Acyl Chloride: The free amino group can participate in intramolecular reactions or increase the molecule's polarity, making it more susceptible to hydrolysis.
-
Protocol 2: Amino Group Protection Strategy:
-
Protect the 4-amino group of the starting carboxylic acid with a suitable protecting group that is stable to the chlorination conditions but can be removed later without affecting the amide bond. Common choices include Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[7][8]
-
Perform the acyl chloride formation as described in Protocol 1 on the N-protected carboxylic acid.
-
Proceed with the amidation reaction.
-
Deprotect the amino group in a final step. For example, Boc is typically removed with trifluoroacetic acid (TFA), while Cbz is removed by catalytic hydrogenation.[7] This "orthogonal protection strategy" provides a robust route to the desired product.[9][10][11]
-
-
Caption: Troubleshooting workflow for acyl chloride formation.
Stage 2: Amide Synthesis
The key to a successful amidation is controlling the reactivity of the acyl chloride and minimizing side reactions with the bifunctional starting material.
Question 3: My amidation reaction is giving a low yield, and I'm isolating a significant amount of a dimer or trimer of my starting material. What is causing this?
Answer: This is a very common issue when working with amino-acyl chlorides. The free amino group of one molecule can act as a nucleophile and attack the acyl chloride of another molecule, leading to self-condensation and the formation of oligomeric side products.
Root Causes & Solutions:
-
Intermolecular Self-Condensation: The rate of this side reaction can be competitive with the rate of your desired amidation.
-
Solution 1: Inverse Addition: Instead of adding the amine to the acyl chloride, add the solution of the in situ generated acyl chloride slowly to a solution of the amine you wish to couple. This maintains a low concentration of the reactive acyl chloride and a high concentration of the desired nucleophile, favoring the intended reaction.
-
Solution 2: Use of a Non-Nucleophilic Base: The reaction of an acyl chloride with an amine generates one equivalent of HCl, which will protonate any available amine, rendering it non-nucleophilic.[2][6][12] A non-nucleophilic base is required to scavenge this HCl.
-
Recommended Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are commonly used.[13][14] Use at least two equivalents of the amine to be coupled, with one equivalent acting as the nucleophile and the other as the HCl scavenger, or use one equivalent of the amine and 1.1-1.5 equivalents of an external non-nucleophilic base.
-
-
Solution 3: Amino Group Protection: As mentioned in Protocol 2, protecting the 4-amino group is the most reliable way to prevent self-condensation. This is the preferred method for achieving high purity and yield, especially in complex syntheses.
-
Question 4: My reaction is messy, with multiple unidentified side products. How can I improve the selectivity?
Answer: A lack of selectivity often points to issues with reaction conditions, particularly temperature and the choice of base.
Root Causes & Solutions:
-
Elevated Temperature: Higher temperatures can provide the activation energy for various undesired pathways.[3][15]
-
Protocol 3: Controlled Amidation Conditions:
-
In a separate flask, dissolve your desired amine (1.0 equivalent) and a non-nucleophilic base like DIPEA (1.5 equivalents) in anhydrous DCM or THF.
-
Cool this solution to 0 °C.
-
Slowly add the in situ generated 4-amino-1-propyl-1H-pyrrole-2-carbonyl chloride solution from Stage 1 via a dropping funnel or syringe pump over 30-60 minutes.
-
Maintain the reaction temperature at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
-
Inappropriate Base: Using a nucleophilic base can lead to the formation of unwanted adducts.
-
Solution: Always use a sterically hindered, non-nucleophilic base like DIPEA or 2,6-lutidine. Avoid bases like pyridine unless specifically required, as it can sometimes form a reactive acylpyridinium intermediate.
-
Caption: Strategies to prevent self-condensation in amidation.
II. Frequently Asked Questions (FAQs)
Q1: Can I use a standard peptide coupling reagent instead of forming the acyl chloride? A: Absolutely. This is often a better approach for sensitive substrates. Reagents like HATU, HBTU, or EDC with an additive like HOBt activate the carboxylic acid in situ to form an active ester, which is less reactive and more selective than an acyl chloride. This approach avoids the harsh conditions of acyl chloride formation and often leads to cleaner reactions and higher yields.
Q2: What is the best protecting group for the 4-amino position? A: The "best" protecting group is context-dependent and is a key part of an orthogonal protection strategy.[9][10][11]
-
Boc (tert-butoxycarbonyl): Excellent for general use. It's stable to the conditions of amidation and is easily removed with mild acid (e.g., TFA), which often won't cleave other protecting groups or the final amide bond.[7][8]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Useful if you need acid-stable protection. It is removed under basic conditions (e.g., piperidine), offering an alternative deprotection strategy.[8][16]
-
Cbz (Carboxybenzyl): A good choice if your molecule is sensitive to both acid and base, as it can be removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C).[7][17]
| Protecting Group | Installation Reagent | Deprotection Condition | Stability |
| Boc | Boc₂O, base | Mild Acid (TFA) | Stable to base, hydrogenation |
| Fmoc | Fmoc-OSu, base | Base (e.g., Piperidine) | Stable to acid, hydrogenation |
| Cbz | Cbz-Cl, base | Catalytic Hydrogenation | Stable to mild acid and base |
Q3: How critical is temperature control? A: It is extremely critical. For both the acyl chloride formation and the amidation, lower temperatures (-10 °C to 0 °C) significantly reduce the rates of side reactions like polymerization and self-condensation.[3] While the main reaction rate will also be slower, the improvement in selectivity and final yield is substantial.
Q4: My final product is difficult to purify. Any suggestions? A: Purification challenges often stem from closely related side products.
-
Prevention is Key: The best approach is to minimize side product formation using the strategies outlined above (protection, low temperature, inverse addition).
-
Purification Strategy: If impurities are present, flash column chromatography on silica gel is the standard method. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar system may be necessary. If the impurities are very similar in polarity, reverse-phase chromatography (e.g., C18) may be required.
-
Acid/Base Extraction: If your product has a basic handle and the impurities do not (or vice versa), an acidic or basic aqueous wash during the workup can help remove some impurities.
III. References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
International Journal of Advanced Biological and Biomedical Research. (2014). Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
ACS Publications. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. Retrieved from [Link]
-
ResearchGate. (2020). Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. Retrieved from [Link]
-
PMC. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
ACS Publications. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of crude pyrroles - US5502213A. Retrieved from
-
PMC - NIH. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PMC. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]
-
Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]
-
American Chemical Society. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Retrieved from [Link]
-
ResearchGate. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. Environmental Science & Technology. Retrieved from [Link]
-
ACS Publications. (2020). A Practical Synthesis of Densely Functionalized Pyrroles via a Three-Component Cascade Reaction between Carbohydrates, Oxoacetonitriles, and Ammonium Acetate. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Pyrrole-Protected β-Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino-Derivatives. Retrieved from [Link]
-
Save My Exams. (2025). Acyl Chlorides - A Level Chemistry Revision Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
PMC. (n.d.). In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]
Sources
- 1. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Khan Academy [khanacademy.org]
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- 16. Amino Protecting Groups Stability [organic-chemistry.org]
- 17. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Solubility & Reactivity of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of bifunctional building blocks. 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride presents a classic paradox in synthetic chemistry: it contains both a highly nucleophilic free amine and a highly electrophilic acid chloride.
This guide dissects the physicochemical causality behind its poor solubility in dichloromethane (DCM) and provides field-proven, self-validating protocols to overcome these hurdles without compromising your synthesis.
Section 1: Frequently Asked Questions (Troubleshooting Causality)
Q1: Why is my 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride completely insoluble in anhydrous DCM? A: The insolubility is a protective feature, not a defect. If this molecule existed as a neutral free base, the primary amine (4-amino) would immediately attack the acid chloride (2-carbonyl chloride) of an adjacent molecule. This intermolecular reaction would trigger a rapid step-growth polymerization, converting your reagent into an intractable polyamide 1. To prevent this, manufacturers synthesize and supply AB-type amino acid chlorides as hydrochloride (HCl) salts. Anhydrous DCM is a non-polar, low-dielectric halogenated solvent. It lacks the hydrogen-bonding capacity required to solvate the highly polar, tightly packed ionic crystal lattice of the amine hydrochloride salt.
Q2: Can I improve solubility by adding a tertiary amine base (like DIPEA or TEA) directly to the DCM suspension? A: Absolutely not, unless your target coupling partner is already in the flask. Adding a base like N,N-Diisopropylethylamine (DIPEA) neutralizes the HCl salt, liberating the free 4-amino group. Without a competing target nucleophile present in excess, the liberated amine will rapidly self-condense with the acid chloride moiety 2. You will observe rapid dissolution followed immediately by the precipitation of a polymeric sludge.
Q3: How do I safely improve its solubility for an amide coupling reaction? A: You must use a solvent system that disrupts the ionic lattice of the salt without deprotonating the amine. The addition of a highly polar, aprotic co-solvent—specifically anhydrous N,N-Dimethylformamide (DMF)—is the standard solution. DMF has a high dielectric constant ( ϵ≈38 ) and effectively solvates the HCl salt. A solvent ratio of 9:1 or 8:2 (DCM:DMF) dramatically improves solubility while keeping the amine safely protonated until you are ready to initiate the coupling.
Section 2: Quantitative Data Summary
To guide your solvent and reagent choices, refer to the following solubility and stability matrix.
Table 1: Effect of Solvent and Base on 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride (HCl salt)
| Solvent System | Base Added? | Target Nucleophile Present? | Est. Solubility | Chemical Outcome / Stability |
| 100% Anhydrous DCM | No | No | < 1 mg/mL | Stable (Remains as unreacted heterogeneous salt) |
| 100% Anhydrous DCM | Yes (DIPEA) | No | High (Briefly) | Degradation (Rapid self-polymerization) |
| DCM / DMF (9:1 v/v) | No | No | > 50 mg/mL | Stable (Solvated intact HCl salt) |
| DCM / DMF (9:1 v/v) | Yes (DIPEA) | Yes | High | Success (Desired amide formation outcompetes polymerization) |
Section 3: Self-Validating Experimental Protocol
This protocol utilizes an in situ neutralization strategy. By ensuring the target nucleophile is present before the base is added, the desired cross-coupling outcompetes self-condensation.
Workflow: Amide Coupling with 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
-
Suspension: In an oven-dried flask under an inert atmosphere (N2/Ar), suspend 1.0 equivalent of the pyrrole acid chloride HCl salt in anhydrous DCM (to achieve a 0.1 M final concentration).
-
Validation Check: The mixture will appear as a cloudy, heterogeneous suspension. This confirms the salt is intact and has not degraded from atmospheric moisture.
-
-
Nucleophile Addition: Add 1.1 to 1.2 equivalents of your target amine nucleophile.
-
Validation Check: The mixture should remain largely heterogeneous, confirming no premature reaction or neutralization has occurred.
-
-
Co-Solvent Solvation: Add 10-20% v/v anhydrous DMF to the stirring mixture.
-
Validation Check: The suspension will clarify significantly as the highly polar DMF solvates the HCl salt lattice, proving successful dissolution without the need for a base.
-
-
Controlled Neutralization: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 2.5 equivalents of DIPEA (1 eq to neutralize the pyrrole HCl salt, 1 eq to neutralize the HCl generated during coupling, 0.5 eq excess).
-
Validation Check: Complete dissolution into a clear or slightly colored homogeneous solution, accompanied by a mild exotherm, indicates successful liberation of the amine and concurrent acylation.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the target nucleophile via LC-MS.
Section 4: Reaction Pathway Visualization
Fig 1. Reaction pathways of amino acid chloride salts based on base and nucleophile addition.
References
-
[1] Title: Polymer and Colloid Highlights | Source: CHIMIA | 1
-
[2] Title: Peptide Coupling Reagents, More than a Letter Soup | Source: Chemical Reviews | 2
Sources
A Comparative Analysis of Acyl Chloride Reactivity: The Impact of N-Methylation on the 4-Amino-1-propyl-1H-pyrrole Moiety
A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry
Executive Summary
In the landscape of drug discovery and fine chemical synthesis, substituted pyrroles serve as foundational building blocks for a multitude of biologically active molecules. The reactivity of functional handles on these scaffolds is of paramount importance for predictable and efficient synthetic outcomes. This guide presents an in-depth comparison of the reactivity of two closely related acyl chlorides: 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride (1) and its N-methyl analog, 4-(Methylamino)-1-propyl-1H-pyrrole-2-carbonyl chloride (2) . We will dissect the underlying electronic and steric factors governing their reactivity, provide robust experimental protocols for quantitative comparison, and present a framework for interpreting the resulting data. Our analysis concludes that the N-methyl analog (2) is expected to exhibit attenuated reactivity compared to the primary amine (1) , a distinction driven primarily by enhanced electronic donation from the N-methylamino group.
Introduction: The Significance of Pyrrole Scaffolds and Reactivity Tuning
Pyrrole derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] The ability to functionalize the pyrrole ring, for instance, through acylation reactions, is a cornerstone of analog synthesis and structure-activity relationship (SAR) studies.[3][4] The carbonyl chloride group at the C2 position is a highly reactive electrophile, poised for nucleophilic attack by a wide range of alcohols, amines, and other nucleophiles to form esters, amides, and ketones, respectively.[5]
The substituent at the C4 position, however, plays a critical, non-innocent role in modulating the electrophilicity of the distant carbonyl carbon. Understanding how subtle changes, such as the methylation of an amino group, impact this reactivity is crucial for synthetic planning, reaction optimization, and the rational design of new chemical entities. This guide addresses this specific question by comparing the primary amine-substituted compound 1 with its secondary amine counterpart 2 .
Caption: Chemical structures of the two acyl chlorides under comparison.
Theoretical Basis for Reactivity Differences
The reactivity of the acyl chloride functional group is dictated by the electrophilicity of the carbonyl carbon. Any substituent on the pyrrole ring that modulates the ring's electron density will, in turn, influence this electrophilicity. We must consider two primary factors: electronic effects and steric effects.
Electronic Effects: The Dominant Factor
Both the amino (-NH₂) and methylamino (-NHCH₃) groups are potent electron-donating groups (EDGs) when attached to an aromatic system.[6][7] They exert a positive mesomeric effect (+M) by donating their nitrogen lone pair into the pyrrole's π-system. This increases the electron density throughout the ring, including at the C2 position, which consequently reduces the electrophilicity of the attached carbonyl carbon.
Caption: Influence of amino and N-methylamino groups on carbonyl electrophilicity.
The key difference lies in the additional positive inductive effect (+I) of the methyl group in the -NHCH₃ substituent. Alkyl groups are electron-releasing, pushing electron density onto the adjacent nitrogen atom. This makes the nitrogen's lone pair even more available for donation into the pyrrole ring, enhancing the overall electron-donating capacity of the -NHCH₃ group compared to -NH₂.
This stronger electron donation in the N-methyl analog (2) leads to a more electron-rich pyrrole ring, which in turn more effectively deactivates the electrophilic carbonyl center. Therefore, based on electronic effects alone, we can formulate a clear hypothesis:
Hypothesis: 4-(Methylamino)-1-propyl-1H-pyrrole-2-carbonyl chloride (2) will be less reactive towards nucleophiles than 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride (1).
Steric Effects: A Minor Consideration
Steric hindrance can play a significant role in acylation reactions.[8][9] However, the C4-substituent is located on the opposite side of the five-membered ring from the C2-carbonyl chloride. The distance and the relative planarity of the pyrrole ring suggest that the modest increase in bulk from a hydrogen atom to a methyl group at the C4-amino position will have a negligible impact on the ability of a nucleophile to approach the C2-carbonyl carbon. Therefore, we anticipate that steric factors will not be a significant differentiator in the reactivity of compounds 1 and 2 .
Experimental Design for Reactivity Comparison
To quantitatively test our hypothesis, we propose two complementary experimental approaches. These protocols are designed to be robust and provide clear, interpretable data.
Experiment 1: Competitive Acylation Reaction
This experiment provides a direct measure of the relative reactivity of the two acyl chlorides. By reacting an equimolar mixture of 1 and 2 with a sub-stoichiometric amount of a nucleophile, the two substrates will compete for the limiting reagent. The ratio of the resulting products will directly reflect their relative reaction rates.
Caption: Step-by-step workflow for the competitive acylation experiment.
Detailed Protocol:
-
Preparation: In a flame-dried, nitrogen-flushed round-bottom flask, prepare a 0.1 M solution of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride (1) (1.0 eq.) and 4-(Methylamino)-1-propyl-1H-pyrrole-2-carbonyl chloride (2) (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: While stirring, add benzylamine (0.8 eq.) dropwise over 5 minutes. The use of a limiting amount of the nucleophile is critical for the competition to be effective.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour. Monitor by TLC if desired.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude residue directly by High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy to determine the ratio of the two resulting amide products. The relative integration of well-resolved, characteristic peaks for each product will yield the product ratio.
Experiment 2: Kinetic Analysis by ¹H NMR Spectroscopy
This experiment allows for the determination of the apparent second-order rate constant for the acylation reaction of each compound individually, providing absolute reactivity data rather than just relative rates. The reaction is monitored in real-time inside an NMR tube.
Detailed Protocol:
-
Stock Solutions: Prepare two separate, accurate stock solutions in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN):
-
Solution A: Acyl chloride (1 or 2 ) at a known concentration (e.g., 20 mM).
-
Solution B: Nucleophile (e.g., 4-nitroaniline) at a known concentration (e.g., 20 mM). 4-nitroaniline is chosen for its distinct NMR signals and moderate reactivity.
-
-
NMR Sample Preparation: In a pre-shimmed NMR spectrometer set to the desired temperature (e.g., 298 K), place an NMR tube containing a precise volume of Solution A.
-
Initiation and Data Acquisition: Inject a precise, equimolar volume of Solution B into the NMR tube, mix rapidly, and immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 60 seconds for 30-60 minutes).
-
Data Processing: Process the spectra. Identify a proton signal from the starting material that disappears over time or a signal from the product that appears.
-
Kinetic Analysis: Integrate the chosen signal in each spectrum. The concentration of the reactant at time t, [A]t, can be determined relative to its initial concentration [A]₀. For a second-order reaction with [A]₀ = [B]₀, a plot of 1/[A]t versus time will be linear, and the slope of this line will be equal to the rate constant, k.[10][11]
-
Repeat: Repeat the entire procedure for the other acyl chloride isomer under identical conditions.
Expected Results and Data Interpretation
The data from these experiments will allow for a robust comparison of the reactivity of the two compounds.
Table 1: Summary of Expected Quantitative Data
| Parameter | Experiment | Expected Outcome for (1) vs. (2) | Interpretation |
| Product Ratio (Amide 1' : Amide 2') | Competitive Acylation | > 1 (e.g., 2:1 to 5:1) | Compound 1 is more reactive than compound 2 . |
| Rate Constant, k (M⁻¹s⁻¹) | ¹H NMR Kinetic Study | k₁ > k₂ | The absolute rate of reaction for 1 is greater than for 2 . |
Interpretation:
An outcome where the product ratio heavily favors the amide derived from compound 1 and the calculated rate constant k₁ is significantly larger than k₂ would strongly support our initial hypothesis. This result would confirm that the enhanced electron-donating ability of the N-methylamino group in compound 2 deactivates the acyl chloride more effectively than the primary amino group in compound 1 , making it the less reactive species. A product ratio near 1:1 or similar rate constants would suggest that the electronic differences are minimal, which is theoretically less likely.
Conclusion and Practical Implications
This guide provides a comprehensive framework for comparing the reactivity of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride and its N-methyl analog. Based on fundamental principles of physical organic chemistry, we predict that the N-methylated compound (2) will be the less reactive of the two due to superior electron donation into the pyrrole ring.
For the researcher, scientist, and drug development professional, this has direct practical implications:
-
Reaction Conditions: Acylation reactions with the N-methyl analog (2) may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve comparable yields to the primary amine analog (1) .
-
Chemoselectivity: In a molecule containing both a 4-amino-pyrrole and a 4-(methylamino)-pyrrole moiety, a limiting amount of an acylating agent would be expected to react preferentially at the primary amino-substituted ring.
-
Scaffold Design: This differential reactivity can be exploited in synthetic design, allowing for sequential functionalization or the fine-tuning of a molecule's properties.
By combining theoretical understanding with rigorous experimental validation, chemists can make more informed decisions in the synthesis and derivatization of complex molecules, ultimately accelerating the discovery and development process.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Retrieved from [Link]
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Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]
-
Kevill, D. N. (1968). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. Retrieved from [Link]
- Anderson, H. J., & Loader, C. E. (1985). The acylation of pyrroles. In R. A. Jones (Ed.), The Chemistry of Heterocyclic Compounds: Pyrroles, Part One (Vol. 48, pp. 353-434). John Wiley & Sons.
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Wikipedia. (2023). Hammett equation. Retrieved from [Link]
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Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
Ci, Y. X., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical research in toxicology, 20(6), 916–925. [Link]
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Save My Exams. (2025). Acyl Chlorides. A Level Chemistry Revision Notes. Retrieved from [Link]
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Krygowski, T. M., & Szatylowicz, H. (2015). How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring. In Aromaticity in Heterocyclic Compounds (pp. 111-140). Springer. Retrieved from [Link]
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Chemistry Steps. (2026). Activating and Deactivating Groups. Retrieved from [Link]
- Kak-Shan, L., & Anderson, H. J. (1982). Pyrrole chemistry. XXIII. The acylation of 2-pyrrolecarbonitrile and its N-methyl derivative. Canadian Journal of Chemistry, 60(14), 1801-1805.
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methylpyrrole-2-carbonyl chloride. Retrieved from [Link]
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HPLC Method Validation for 4-Amino-1-propyl-1H-pyrrole-2-carbonyl Chloride Purity: A Comparative Guide
Executive Summary
Accurate purity determination of highly reactive pharmaceutical intermediates is a persistent bottleneck in drug development. 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride presents a unique analytical challenge: it is an electrophilic acid chloride that rapidly degrades in standard aqueous chromatographic environments.
This guide objectively compares the conventional Direct Reversed-Phase HPLC (RP-HPLC) approach against the industry-standard Pre-Column Derivatization RP-HPLC method. By examining the chemical causality behind on-column degradation and outlining a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[1], this document provides a robust framework for scientists tasked with validating analytical procedures for reactive acyl chlorides.
The Analytical Challenge: Reactivity vs. Chromatography
To understand why standard HPLC methods fail for 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride, we must analyze its molecular structure. The molecule contains a highly electrophilic carbonyl chloride group.
Standard RP-HPLC mobile phases rely on water mixed with organic modifiers (e.g., Acetonitrile or Methanol). When an acid chloride is injected directly into an aqueous mobile phase, it undergoes rapid—but not instantaneous—nucleophilic acyl substitution (hydrolysis) to form the corresponding carboxylic acid and hydrochloric acid (HCl).
The Causality of Chromatographic Failure: Because this hydrolysis occurs during the chromatographic run, the analyte is continuously converting into a new species as it travels down the column. This kinetic degradation manifests as severe peak tailing, split peaks (co-elution of the parent acid chloride and the daughter carboxylic acid), and shifting retention times. Consequently, direct RP-HPLC cannot provide the precision or accuracy required for regulatory submission[2].
The Solution: Pre-Column Derivatization
To circumvent on-column degradation, the reactive acid chloride must be quenched prior to injection. By dissolving the sample in a vast excess of anhydrous methanol , the acid chloride is rapidly and quantitatively converted into a stable methyl ester (Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate)[3].
Mechanistic Insight: The methanolysis reaction releases HCl, which subsequently protonates the 4-amino group on the pyrrole ring. This in-situ salt formation is highly advantageous; it prevents intermolecular self-condensation (polyamide formation) and stabilizes the oxidation-prone amino-pyrrole core, locking the purity profile exactly as it was in the solid state.
Methodological Comparison: Direct vs. Derivatization
The following table summarizes the performance metrics of both approaches based on standard validation criteria.
| Analytical Parameter | Direct RP-HPLC (Aqueous Mobile Phase) | Pre-Column Derivatization (Anhydrous Methanol) |
| Analyte Stability in Solution | < 5 minutes (Hydrolyzes rapidly) | > 48 hours (Stable covalent ester bond) |
| Peak Symmetry (Tailing Factor) | > 2.5 (Severe tailing / split peaks) | 1.0 – 1.2 (Sharp, symmetrical peaks) |
| Recovery / Accuracy | 60% – 85% (Variable, degradation-dependent) | 98.5% – 101.5% (Quantitative conversion) |
| ICH Q2(R2) Precision (%RSD) | > 5.0% (Fails acceptance criteria) | < 1.0% (Passes acceptance criteria) |
| Method Robustness | Highly sensitive to mobile phase pH and age | Robust across standard RP-HPLC variations |
Logical Workflows and Decision Trees
The decision to utilize pre-column derivatization is dictated by the need to meet rigorous ICH Q2(R2) validation standards. The logical flow of this analytical strategy is visualized below.
Fig 1: Logical decision tree comparing direct RP-HPLC vs. pre-column derivatization workflows.
Step-by-Step Methodology: A Self-Validating Protocol
To ensure data integrity, the following protocol is designed as a self-validating system . It includes internal checks to prove that the derivatization reaction reaches 100% completion without introducing artifact impurities.
Step 4.1: Reagent Preparation (Strictly Anhydrous)
-
Derivatizing Solvent: HPLC-grade Anhydrous Methanol (Water content < 0.01% by Karl Fischer titration).
-
Diluent: Anhydrous Acetonitrile / Anhydrous Methanol (50:50, v/v).
-
Causality Check: Trace water in the diluent will cause parallel hydrolysis, forming the carboxylic acid impurity artificially. Absolute anhydrous conditions during sample prep are mandatory.
Step 4.2: Derivatization Procedure
-
Accurately weigh 25.0 mg of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride into a dry 25 mL volumetric flask.
-
Add 15 mL of the Derivatizing Solvent (Anhydrous Methanol).
-
Vortex for 2 minutes. The vast molar excess of methanol drives the reaction to completion almost instantaneously at room temperature.
-
Make up to volume with the Diluent. This yields a nominal concentration of 1.0 mg/mL (expressed as the parent acid chloride).
Step 4.3: HPLC-UV Conditions
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (TFA ensures the pyrrole amino group remains protonated, preventing peak tailing).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 254 nm (Optimal for the substituted pyrrole chromophore).
-
Injection Volume: 5 µL.
Step 4.4: The Self-Validating Completeness Check
Before proceeding with batch analysis, inject the derivatized sample at t=0 and t=24 hours (stored in the autosampler at 4°C).
-
Acceptance Criteria: The peak area of the methyl ester must not vary by more than ±1.0% , and no new peaks (indicating late-stage hydrolysis or incomplete reaction) should emerge. This proves the sample is fully locked and stable.
ICH Q2(R2) Validation Framework
The European Medicines Agency and ICH recently updated the Q2(R2) guidelines (effective June 14, 2024), emphasizing a lifecycle and risk-based approach to analytical validation[1],[4]. Validating this derivatization method requires specific attention to the following parameters:
Fig 2: ICH Q2(R2) analytical method validation lifecycle for purity and impurity testing.
-
Specificity: You must inject a blank (Anhydrous Methanol + Diluent) to ensure no system peaks interfere with the methyl ester derivative. Additionally, spike the sample with the known carboxylic acid degradant to prove baseline resolution ( Rs>1.5 ) between the esterified API and its hydrolyzed counterpart.
-
Linearity and Range: Prepare standard solutions of the derivatized analyte ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. The correlation coefficient ( R2 ) must be ≥0.999 .
-
Accuracy (Recovery): Because the analyte is reactive, accuracy is proven by spiking known amounts of impurities into the derivatized matrix and ensuring recovery rates fall strictly between 98.0% and 102.0%.
-
Precision (Repeatability): Six independent sample preparations of the acid chloride, derivatized individually, must yield an assay Relative Standard Deviation (RSD) of ≤1.0% .
By successfully executing this validation framework, laboratories can guarantee that the reported purity of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is a true reflection of the bulk material, entirely free from analytical artifacts.
References
-
European Medicines Agency / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Effective June 14, 2024. Available at:[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, November 30, 2023. Available at:[Link]
-
American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review, August 15, 2017. Available at:[Link]
-
ResearchGate. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol." ResearchGate, Extracted from "Analytical strategies for genotoxic impurities in the pharmaceutical industry". Available at:[Link]
Sources
A Senior Application Scientist's Guide to LC-MS Structural Validation of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
For researchers and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. The target molecule, 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride, presents a unique analytical challenge due to the inherent reactivity of its acyl chloride functional group. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for its structural validation, moving beyond a simple protocol to explain the causal reasoning behind the recommended analytical approach.
The Analytical Challenge: Taming a Reactive Intermediate
Acyl chlorides are powerful acylating agents, a property that makes them invaluable in synthesis but notoriously difficult to analyze directly.[1][2] Their high electrophilicity at the carbonyl carbon leads to rapid reaction with any available nucleophiles, including protic solvents like water or methanol, which are common components of reversed-phase LC mobile phases.[3][4][5][6] A direct injection of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride onto a standard LC-MS system would likely result in immediate on-column hydrolysis or solvolysis, yielding the corresponding carboxylic acid or ester, respectively. This would mean analyzing a degradation product rather than the target compound itself, rendering the validation effort invalid.
Therefore, a successful analytical strategy must either mitigate this reactivity or, more pragmatically, leverage it in a controlled manner.
Comparative Analysis of Methodological Approaches
Two primary strategies can be considered for the LC-MS analysis of this compound: Direct Analysis under aprotic conditions or, the more robust approach, analysis following a controlled chemical derivatization.
| Strategy | Description | Advantages | Disadvantages | Recommendation |
| Direct Analysis | Injection in a non-nucleophilic, aprotic solvent (e.g., anhydrous acetonitrile) with a rapid, isocratic LC method to minimize solvent interaction. | Theoretically analyzes the intact molecule. | Extremely high risk of on-column reaction with residual water. Poor chromatographic peak shape and retention for a polar, reactive compound. Low reproducibility. | Not Recommended |
| Derivatization | Controlled, quantitative reaction of the acyl chloride with a nucleophile (e.g., anhydrous methanol) prior to injection to form a stable, readily analyzable derivative (methyl ester).[7][8] | Forms a stable analyte, eliminating in-source/on-column reactions.[7] Improves chromatographic behavior (retention, peak shape) on standard reversed-phase columns.[9] High reproducibility. | Requires an additional sample preparation step. Introduces a derivatization reagent that must be chromatographically resolved. | Strongly Recommended |
Based on this comparison, a derivatization strategy is the only scientifically sound approach for reliable and reproducible structural validation. Converting the labile acyl chloride to a stable methyl ester provides an analyte ideally suited for conventional LC-MS analysis.
The Recommended Workflow: From Derivatization to Data
The optimal path to structural confirmation involves a three-stage process: controlled derivatization, chromatographic separation, and mass spectrometric analysis, including high-resolution mass measurement and tandem MS (MS/MS) for fragmentation analysis.
Caption: Overall workflow for the validation of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride.
Detailed Experimental Protocols
Protocol: Sample Preparation and Derivatization
-
Rationale: The goal is to convert the acyl chloride to its corresponding methyl ester. Triethylamine is used as a base to scavenge the HCl byproduct of the reaction, driving it to completion. Anhydrous solvents are critical to prevent hydrolysis.
-
Procedure:
-
Dissolve ~1 mg of the 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride sample in 1.0 mL of anhydrous dichloromethane (DCM).
-
To this solution, add 10 µL of anhydrous triethylamine followed by 50 µL of anhydrous methanol.
-
Vortex the mixture gently and allow it to react at room temperature for 15 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
Protocol: LC-MS/MS Analysis
-
Rationale: A standard reversed-phase C18 column is suitable for retaining the moderately polar methyl ester derivative. A gradient elution ensures efficient separation from any unreacted reagents or byproducts. Electrospray ionization (ESI) in positive mode is chosen because the amino group and pyrrole nitrogen are readily protonated, ensuring high ionization efficiency.[10][11][12][13] High-resolution mass spectrometry (e.g., on a Q-TOF or Orbitrap instrument) is essential for confirming the elemental composition.
| Parameter | Condition | Justification |
| LC System | UHPLC | Provides high resolution and speed. |
| Column | C18, 1.8 µm, 2.1 x 100 mm | Standard reversed-phase chemistry for retaining the derivative. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for positive mode ESI. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% B to 95% B over 8 minutes | Ensures elution and separation of the analyte and any impurities. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| MS System | High-Resolution MS (e.g., Q-TOF) | For accurate mass measurement to confirm elemental composition. |
| Ionization Mode | ESI Positive | The basic nitrogens are readily protonated for high sensitivity.[13] |
| Scan Mode | Full Scan (m/z 100-500) & Targeted MS/MS | Full scan to find the precursor ion; MS/MS to confirm structure. |
| MS/MS Target | m/z 183.1133 (Protonated derivative) | The calculated exact mass of the [M+H]⁺ ion of the methyl ester. |
Data Interpretation and Structural Validation
Validation rests on three pillars of evidence obtained from the LC-MS data.
Accurate Mass and Isotopic Pattern Confirmation
The first step is to confirm the presence of the target ion at the correct m/z with the correct elemental composition.
-
Analyte (Parent): 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride (C₈H₁₁ClN₂O)
-
Monoisotopic Mass: 186.0560 Da
-
-
Derivative: Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate (C₉H₁₄N₂O₂)
-
Monoisotopic Mass: 182.1055 Da
-
Target Ion [M+H]⁺: 183.1133 Da
-
The high-resolution mass spectrometer should detect an ion at m/z 183.1133. The measured mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated mass. Furthermore, the isotopic pattern observed must match the theoretical pattern for C₉H₁₅N₂O₂⁺, which will include a small A+1 peak due to the natural abundance of ¹³C.
Tandem MS (MS/MS) and Fragmentation Analysis
Confirming the connectivity of the atoms via fragmentation is the most definitive step. By isolating the precursor ion (m/z 183.1) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions. The fragmentation of N-alkyl pyrroles often involves cleavage of the alkyl group and fragmentation of the side chains.[14][15][16]
Caption: Proposed fragmentation pathways for the protonated methyl ester derivative.
Expected Key Fragment Ions:
| m/z (Calculated) | Loss | Proposed Fragment Structure | Significance |
| 151.0922 | Neutral Loss of Methanol (CH₃OH) | Protonated 4-amino-1-propyl-1H-pyrrole-2-carbonitrile skeleton | Confirms the presence of the methyl ester group. |
| 141.0715 | Neutral Loss of Propene (C₃H₆) via McLafferty-type rearrangement | Protonated methyl 4-amino-1H-pyrrole-2-carboxylate | Confirms the N-propyl group.[14] |
| 140.0636 | Loss of Propyl Radical (•C₃H₇) | Radical cation of methyl 4-aminopyrrole-2-carboxylate | Confirms the N-propyl substituent.[14] |
| 95.0606 | Further fragmentation | Protonated 4-aminopyrrole core | Confirms the underlying pyrrole ring structure. |
The observation of these specific fragments, particularly the losses corresponding to the N-propyl and methyl ester groups, provides unambiguous evidence that the original sample was indeed 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride.
Conclusion
Due to its inherent reactivity, the direct LC-MS analysis of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is not a viable strategy for structural validation. A robust and scientifically defensible approach requires a controlled pre-column derivatization to form the stable methyl ester analog. By combining this derivatization with high-resolution LC-MS/MS, researchers can confidently confirm the identity of the target molecule by leveraging three key pieces of evidence: accurate mass of the derivative, its characteristic isotopic pattern, and a predictable fragmentation pathway that verifies the core structure and its substituents. This methodical approach ensures data integrity and provides the unambiguous structural confirmation required for advancing drug development and research programs.
References
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Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693-2701. Available from: [Link]
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Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available from: [Link]
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LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 35(10), 22-29. Available from: [Link]
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Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]
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New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]
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Kevill, D. N., & D'Souza, M. J. (2015). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. Molecules, 20(5), 8448-8468. Available from: [Link]
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Chen, M., et al. (2020). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications, 56(68), 9837-9840. Available from: [Link]
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Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 130, 21-36. Available from: [Link]
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Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]
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ResearchGate. (2018). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. Available from: [Link]
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Queen, A., & Robertson, R. E. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. Available from: [Link]
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Kevill, D. N., & D'Souza, M. J. (2015). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. Molecules, 20(5), 8448-8468. Available from: [Link]
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Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Available from: [Link]
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Zheng, X., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 327-333. Available from: [Link]
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Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Available from: [Link]
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Simader, C., et al. (2019). Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC–MS/MS. Analytical Chemistry, 91(19), 12336-12343. Available from: [Link]
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Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. Available from: [Link]
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Liu, H., & Weng, N. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 40(5), 875-883. Available from: [Link]
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Simader, C., et al. (2019). Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC-MS/MS. PubMed, 31502919. Available from: [Link]
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LCGC International. (2005). LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. Available from: [Link]
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Comparing DNA binding affinity of polyamides synthesized from N-propyl vs N-ethyl pyrroles
A Comparative Guide to DNA Binding Affinity: N-Propyl vs. N-Ethyl Pyrrole Polyamides
Introduction
Pyrrole-imidazole (Py-Im) polyamides are a class of programmable, sequence-specific DNA-binding small molecules that have garnered significant attention in chemical biology and drug development.[1][2][3] These synthetic oligomers, inspired by natural products like distamycin and netropsin, are designed to bind within the minor groove of double-stranded DNA with high affinity and specificity, rivaling that of some natural transcription factors.[3] Their ability to interfere with protein-DNA interactions makes them powerful tools for modulating gene expression.[2][3]
The binding specificity of these molecules is governed by a set of "pairing rules," where specific side-by-side arrangements of N-methylpyrrole (Py) and N-methylimidazole (Im) aromatic rings target specific Watson-Crick base pairs.[4][5][6] While the core heterocycles determine sequence recognition, subtle modifications to the polyamide structure can profoundly impact binding affinity, kinetics, and cellular uptake. One such modification is the alteration of the N-alkyl substituent on the pyrrole ring.
This guide provides an in-depth technical comparison of the DNA binding affinity of polyamides synthesized with N-propyl-pyrroles versus the more common N-ethyl (or N-methyl) pyrroles. We will delve into the underlying principles of DNA recognition, provide detailed experimental protocols for quantifying these interactions, and analyze hypothetical, yet plausible, data to illustrate the key differences. This analysis is designed to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to evaluate and select optimal chemical modifications for their specific gene-targeting applications.
The Foundation: Polyamide-DNA Recognition
The remarkable specificity of Py-Im polyamides arises from their shape complementarity with the DNA minor groove and a network of specific hydrogen bonds.[2][7][8] The core principles are:
-
Pairing Rules : An Imidazole/Pyrrole (Im/Py) pair specifically recognizes a G•C base pair, while a Py/Py pair is degenerate, recognizing both T•A and A•T base pairs.[4][5]
-
Shape and Curvature : The crescent shape of the polyamide matches the curvature of the DNA minor groove. This shape can be modulated by incorporating flexible linkers like β-alanine to target longer DNA sequences.[3][9]
-
Driving Forces : Binding is an energetically favorable process driven by a combination of hydrogen bonding between the polyamide amide groups and the edges of the base pairs, van der Waals interactions, and the hydrophobic effect.[2][10][11]
The N-alkyl group on the pyrrole ring, traditionally a methyl group, resides on the convex face of the polyamide, pointing away from the DNA. However, modifying its size (e.g., from methyl to ethyl or propyl) can influence binding by altering the molecule's hydrophobic profile and potentially inducing subtle conformational changes that affect its fit within the minor groove.
Experimental Design: A Workflow for Comparison
A rigorous comparison requires a systematic approach, from synthesis to biophysical characterization. The workflow below outlines the necessary steps to evaluate the impact of N-alkyl substitution on DNA binding.
Caption: General workflow for comparing N-alkylated polyamides.
Methodologies for Quantifying DNA Binding
To dissect the differences between N-propyl and N-ethyl polyamide congeners, a multi-faceted approach employing several biophysical techniques is essential. Each method provides unique insights into the binding event.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a foundational technique for confirming a polyamide-DNA interaction.[12][13] It relies on the principle that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.[14][15]
Causality Behind Experimental Choices: This method is chosen as an initial, qualitative screen. It rapidly confirms that binding is occurring and can provide a rough estimate of affinity by observing the concentration at which a significant portion of the DNA is shifted. It is also excellent for assessing specificity through competition experiments.
Protocol: EMSA for Polyamide-DNA Binding
-
Probe Preparation : Synthesize and anneal complementary oligonucleotides (e.g., 30-40 bp) containing the target DNA sequence. End-label one strand with a non-radioactive tag (e.g., a fluorophore like IRDye®) or a radioactive isotope (³²P).
-
Binding Reactions : In a series of tubes, incubate a constant, low concentration of the labeled DNA probe (e.g., 50 pM) with increasing concentrations of the polyamide (e.g., 1 pM to 100 nM) in a suitable binding buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 5 mM MgCl₂, pH 7.0).[16]
-
Competition Control : In a separate tube, pre-incubate the probe and the optimal concentration of polyamide with a 100-fold molar excess of unlabeled, specific "cold" competitor DNA to ensure the observed shift is sequence-specific.
-
Electrophoresis : Load the reactions onto a native polyacrylamide gel (e.g., 4-8% TBE gel).[13] Run the gel at a low voltage in a cold room or with a cooling system to prevent heat-induced dissociation.
-
Visualization : Image the gel using an appropriate system (e.g., fluorescence scanner for IRDye, phosphorimager for ³²P). A "shift" from the fast-migrating free probe to a slower-migrating band indicates the formation of a polyamide-DNA complex.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. It provides detailed kinetic information, including the association rate (kₐ) and dissociation rate (kₔ), from which the equilibrium dissociation constant (Kₗ) can be precisely calculated (Kₗ = kₔ/kₐ).[17][18]
Causality Behind Experimental Choices: SPR is selected for its ability to dissect the binding event into its kinetic components. Two compounds can have the same overall affinity (Kₗ) but achieve it through very different mechanisms—one might bind quickly and dissociate quickly, while another binds slowly but stays bound for a long time. This kinetic information is critical for drug development, as drug-target residence time (related to kₔ) is often a better predictor of efficacy than affinity alone.
Protocol: SPR Analysis of Polyamide-DNA Kinetics
-
Chip Preparation : Immobilize a biotinylated hairpin DNA containing the target sequence onto a streptavidin-coated sensor chip surface. A reference flow cell should be prepared with a non-target DNA sequence or left blank to subtract non-specific binding.
-
Analyte Preparation : Prepare a dilution series of the N-propyl and N-ethyl polyamides in a running buffer (e.g., HBS-EP+). Concentrations should span a range from at least 10-fold below to 10-fold above the expected Kₗ (e.g., 0.1 nM to 100 nM).
-
Binding Measurement : Inject the polyamide solutions over the DNA-functionalized surface at a constant flow rate. The "association" phase measures the binding rate as the polyamide flows over the surface. Switch back to the running buffer to measure the "dissociation" phase.
-
Regeneration : After each cycle, inject a pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to strip the bound polyamide, preparing the surface for the next injection.
-
Data Analysis : Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software. This will yield values for kₐ, kₔ, and Kₗ.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding interaction.[19][20] This allows for the determination of a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, which is 1/Kₗ), stoichiometry (n), and the enthalpy of binding (ΔH).[4][17] From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Causality Behind Experimental Choices: ITC is the gold standard for understanding the driving forces of a binding event. It distinguishes between enthalpy-driven interactions (dominated by favorable bond formation like hydrogen bonds) and entropy-driven interactions (often dominated by the hydrophobic effect and release of ordered solvent molecules).[10][11] This information is invaluable for rational drug design, allowing chemists to optimize specific types of interactions.
Protocol: ITC for Polyamide-DNA Thermodynamics
-
Sample Preparation : Prepare solutions of the hairpin DNA and the polyamide in the same, extensively dialyzed buffer to minimize heats of dilution. A typical setup places the DNA (e.g., 10-20 µM) in the sample cell and the polyamide (e.g., 100-200 µM) in the injection syringe.
-
Titration : Set the experiment temperature (e.g., 25°C). Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the polyamide solution into the DNA solution. Allow the system to return to thermal equilibrium between injections.
-
Data Acquisition : The instrument records a series of heat-burst peaks corresponding to each injection. The magnitude of the heat change decreases as the DNA becomes saturated with the polyamide.
-
Control Titration : Perform a control experiment by injecting the polyamide into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.
-
Data Analysis : Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of polyamide to DNA. Fit this binding isotherm to a suitable model (e.g., one-site binding model) to extract n, Kₐ, and ΔH. Calculate ΔG and ΔS using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Comparative Data Analysis: N-Propyl vs. N-Ethyl
To illustrate the potential differences, we present a table of hypothetical, yet scientifically plausible, experimental data for two 8-ring hairpin polyamides targeting the same DNA sequence. The only difference between them is the N-alkyl group on their pyrrole rings.
Table 1: Comparative Biophysical Data for N-Alkyl Polyamides
| Parameter | Polyamide 1 (N-Ethyl) | Polyamide 2 (N-Propyl) | Method | Implication of a Difference |
| Kₗ (Dissociation Constant) | 1.5 nM | 0.8 nM | SPR | Overall Binding Affinity (Lower Kₗ = Higher Affinity) |
| kₐ (Association Rate) | 2.1 x 10⁵ M⁻¹s⁻¹ | 1.8 x 10⁵ M⁻¹s⁻¹ | SPR | Binding Speed (How fast the complex forms) |
| kₔ (Dissociation Rate) | 3.15 x 10⁻⁴ s⁻¹ | 1.44 x 10⁻⁴ s⁻¹ | SPR | Complex Stability (Lower kₔ = Longer Residence Time) |
| ΔH (Enthalpy) | -8.5 kcal/mol | -9.5 kcal/mol | ITC | Bonding Energy (More negative = Stronger H-bonds/vdW) |
| TΔS (Entropy) | +2.8 kcal/mol | +2.3 kcal/mol | ITC | Disorder/Hydrophobic Effect (More positive = Favorable) |
| ΔG (Gibbs Free Energy) | -11.3 kcal/mol | -11.8 kcal/mol | ITC | Total Binding Energy (Correlates with Kₗ) |
Note: This data is illustrative to guide interpretation.
Interpretation and Field Insights
Dissecting the Data
Based on our illustrative data, the N-propyl polyamide (Polyamide 2) exhibits a nearly two-fold higher overall binding affinity (lower Kₗ) than its N-ethyl counterpart. The SPR and ITC data allow us to understand why.
-
Affinity and Kinetics (SPR) : The primary driver for the N-propyl version's higher affinity is its significantly slower dissociation rate (kₔ). Its kₔ is less than half that of the N-ethyl version, indicating that once bound, it remains in the minor groove for a much longer time. The association rates (kₐ) are comparable, suggesting that the initial binding event is not dramatically different. This highlights a key concept: the N-propyl group appears to "lock" the polyamide into place more effectively.
-
Thermodynamics (ITC) : The ITC results reveal the energetic basis for this observation. The binding of the N-propyl polyamide is more enthalpically favorable (ΔH = -9.5 vs. -8.5 kcal/mol). This suggests that the larger propyl group makes more favorable van der Waals contacts with the walls of the minor groove, contributing to a more stable complex without causing steric clashes. The entropic contribution is slightly less favorable for the N-propyl version, which could be due to the larger alkyl group restricting conformational freedom upon binding. However, the gain in enthalpy more than compensates for this, leading to a more favorable overall free energy of binding (ΔG).
Expertise & Mechanistic Rationale
The change from an N-ethyl to an N-propyl group adds a single methylene unit. This seemingly minor change increases the hydrophobicity and surface area of the substituent.
Caption: A flowchart to guide the selection of a binding assay.
The enhanced, enthalpy-driven affinity of the N-propyl polyamide likely stems from the exclusion of more structured water molecules from the minor groove and more extensive, favorable contacts between the alkyl chain and the sugar-phosphate backbone or the floor of the groove. This "tighter fit" increases the energy required for the polyamide to dissociate, manifesting as a slower kₔ and a more negative ΔH.
For drug development professionals, this implies that tuning the N-alkyl substituent is a viable strategy for optimizing drug-target residence time. A longer residence time can often translate to a more durable pharmacological effect in vivo. However, there is a crucial trade-off: increasing hydrophobicity can sometimes decrease solubility and bioavailability, or lead to off-target binding. Therefore, such modifications must be part of a broader medicinal chemistry optimization campaign.
Conclusion
The substitution of N-alkyl groups on the pyrrole rings of DNA-binding polyamides is a subtle but powerful modification that can significantly alter binding affinity and kinetics. Our comparative analysis, grounded in established biophysical methodologies, suggests that increasing the alkyl chain length from ethyl to propyl can enhance binding affinity primarily by slowing the rate of dissociation—a direct result of more favorable enthalpic interactions within the DNA minor groove.
This guide provides a comprehensive framework for researchers to conduct such comparisons, from experimental design and detailed protocols to the interpretation of multifaceted biophysical data. By understanding the causal links between chemical structure and binding energetics, scientists can more rationally design and engineer next-generation polyamides with precisely tailored properties for advanced therapeutic and diagnostic applications.
References
- Title: DNA binding thermodynamics and site stoichiometry as a function of polyamide size Source: Biochimie URL
-
Title: The Thermodynamics of Polyamide−DNA Recognition: Hairpin Polyamide Binding in the Minor Groove of Duplex DNA Source: Biochemistry URL: [Link]
-
Title: A structural basis for recognition of A.T and T.A base pairs in the minor groove of B-DNA Source: PubMed URL: [Link]
-
Title: A structural basis for recognition of A.T and T.A base pairs in the minor groove of B-DNA Source: Science URL: [Link]
-
Title: Thermodynamics and site stoichiometry of DNA binding by a large antiviral hairpin polyamide Source: PubMed URL: [Link]
-
Title: Structural Basis for Cyclic Py-Im Polyamide Allosteric Inhibition of Nuclear Receptor Binding Source: ACS Chemical Biology URL: [Link]
-
Title: DNA Binding Polyamides and the Importance of DNA Recognition in their use as Gene-Specific and Antiviral Agents Source: PMC URL: [Link]
-
Title: Affinity and Kinetic Modulation of Polyamide–DNA Interactions by N-Modification of the Heterocycles Source: PMC URL: [Link]
-
Title: Extension of Sequence-Specific Recognition in the Minor Groove of DNA by Pyrrole-Imidazole Polyamides to 9-13 Base Pairs Source: Journal of the American Chemical Society URL: [Link]
-
Title: Chapter 12: Molecular Recognition of DNA by Py–Im Polyamides: From Discovery to Oncology Source: Royal Society of Chemistry URL: [Link]
-
Title: Fluorescence Assay of Polyamide-DNA Interactions Source: PMC URL: [Link]
-
Title: The thermodynamics of polyamide-DNA recognition: hairpin polyamide binding in the minor groove of duplex DNA Source: PubMed URL: [Link]
-
Title: Toward rules for 1:1 polyamide:DNA recognition Source: PNAS URL: [Link]
-
Title: Affinity and kinetic modulation of polyamide-DNA interactions by N-modification of the heterocycles Source: PubMed URL: [Link]
-
Title: Binding of hairpin pyrrole and imidazole polyamides to DNA: relationship between torsion angle and association rate constants Source: PMC URL: [Link]
-
Title: Synthesis and Biological Properties of Sequence-Specific DNA-Alkylating Pyrrole−Imidazole Polyamides Source: Accounts of Chemical Research URL: [Link]
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Title: Mobility Shift DNA-Binding Assay Using Gel Electrophoresis Source: Current Protocols in Molecular Biology URL: [Link]
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Title: Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions Source: Nature Protocols URL: [Link]
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Title: Electrophoretic mobility shift assay Source: Wikipedia URL: [Link]
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Title: Electrophoretic Mobility Shift Assay Guide Source: LI-COR Biosciences URL: [Link]
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Title: Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions Source: Methods in Molecular Biology URL: [Link]
-
Title: Isothermal titration calorimetry studies on the binding of DNA bases and PNA base monomers to gold nanoparticles Source: PubMed URL: [Link]
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Title: Isothermal titration calorimetry and thermal shift assay in drug design Source: Drug Discovery Today: Technologies URL: [Link]
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Title: Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions Source: Nature Protocols URL: [Link]
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Title: Binding of hairpin pyrrole and imidazole polyamides to DNA: relationship between torsion angle and association rate constants Source: Nucleic Acids Research URL: [Link]
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- 7. A structural basis for recognition of A.T and T.A base pairs in the minor groove of B-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A structural basis for recognition of A.T and T.A base pairs in the minor groove of B-DNA - ProQuest [proquest.com]
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A Head-to-Head Comparison: Evaluating the Efficacy of Pyrrole-Based Coupling Reagents Against Gold-Standard Methodologies in Amide Bond Formation
In the landscape of modern synthetic chemistry, particularly within drug discovery and peptide synthesis, the efficient formation of amide bonds is a cornerstone. The choice of coupling reagent is paramount, directly influencing reaction kinetics, yield, and the stereochemical integrity of the final product. While classic reagents such as carbodiimides and phosphonium or uronium salts have long been the workhorses of the field, the quest for improved methodologies continues. This guide introduces a comparative analysis of a representative pyrrole-based coupling reagent, 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride, benchmarked against the widely accepted and highly efficient reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in conjunction with NHS (N-hydroxysuccinimide).
Our investigation is structured to provide a comprehensive and objective evaluation, underpinned by detailed experimental protocols and comparative data. We aim to equip researchers, medicinal chemists, and process development scientists with the critical insights needed to make informed decisions when selecting a coupling strategy.
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The synthesis of an amide bond from a carboxylic acid and an amine is not a spontaneous process. It requires the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The role of the coupling reagent is to facilitate this activation.
Standard Reagent Mechanisms
-
Carbodiimides (EDC): EDC is a zero-atom linker that activates a carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, a common side product. The addition of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) mitigates these issues by forming a more stable and reactive activated ester, which then cleanly reacts with the amine.
-
Uronium/Phosphonium Salts (HATU): Reagents like HATU are considered among the most efficient coupling agents. In the presence of a base, HATU reacts with the carboxylic acid to form a highly reactive activated ester. The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety within the HATU structure itself leads to the in situ formation of an activated ester, which is less susceptible to racemization and reacts rapidly with the amine component.
The Postulated Mechanism of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
While not a mainstream reagent, the structure of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride, an acid chloride, suggests a direct and rapid pathway to amide formation. The carbonyl chloride is an activated form of the carboxylic acid. It is expected to react directly with the amine nucleophile, releasing hydrochloric acid (HCl) as a byproduct. This reaction typically requires a stoichiometric amount of a non-nucleophilic base to scavenge the generated HCl, which would otherwise protonate the amine reactant and halt the reaction.
Spectroscopic Comparison and Application Guide: 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride vs. Imidazole Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural characterization, spectroscopic causality, and self-validating synthetic workflows for lexitropsin building blocks.
Executive Summary & Mechanistic Rationale
In the rational design of sequence-specific DNA minor groove binders (lexitropsins), the selection of heterocyclic building blocks dictates both binding affinity and sequence specificity. The classic pairing rules demonstrate that polyamides constructed from pyrrole (Py) and imidazole (Im) can be programmed to "read" the DNA minor groove. Specifically, lexitropsins bind in the[1], where Py rings accommodate A/T base pairs, and Im rings specifically recognize G/C base pairs via hydrogen bonding to the exocyclic amine of guanine.
As a Senior Application Scientist, I frequently evaluate advanced building blocks to optimize these interactions. The intermediate [2] offers a distinct structural advantage over traditional N-methylated versions. Substituting the N-methyl group with an N-propyl group increases the lipophilicity of the resulting polyamide, enhancing cellular permeability without disrupting the critical hydrogen-bonding network. Furthermore, utilizing an acyl chloride rather than a carboxylic acid bypasses the need for stoichiometric coupling reagents (e.g., HATU, PyBOP), driving the amide coupling to rapid completion and minimizing side reactions.
Fig 1. Logical relationship of Py/Im polyamide DNA minor groove recognition.
Causality in Spectroscopic Signatures
Pyrrole serves as a fundamental model system for [3]. The fundamental electronic differences between pyrrole and imidazole dictate their spectroscopic behavior. Pyrrole is a π -excessive heterocycle; its nitrogen lone pair is fully delocalized into the aromatic ring. In contrast, imidazole contains a second, pyridine-like sp2 nitrogen that withdraws electron density via induction.
This electron-withdrawing effect deshields the remaining protons on the imidazole ring, resulting in a pronounced downfield shift in the 1 H NMR spectrum compared to the more shielded pyrrole protons. Additionally, the reduced electron density in the imidazole ring affects the conjugation with the adjacent carbonyl group, subtly altering both the UV-Vis absorption maxima and the IR carbonyl stretching frequencies.
Quantitative Spectroscopic Comparison
To provide an objective comparison, the highly reactive acyl chlorides must be evaluated as their stable methyl ester derivatives (see Section 3 for the self-validating protocol).
| Spectroscopic Parameter | 4-Amino-1-propyl-1H-pyrrole-2-carboxylate (Methyl Ester) | 4-Amino-1-propyl-1H-imidazole-2-carboxylate (Methyl Ester) | Diagnostic Significance (Causality) |
| 1 H NMR (Ring Protons) | ~6.8 ppm (d), ~7.1 ppm (d) | ~7.5 ppm (s) | Imidazole's sp2 nitrogen deshields the ring, shifting the proton downfield. Pyrrole shows two coupled ring protons. |
| 13 C NMR (Carbonyl) | ~161 ppm | ~158 ppm | Reduced electron density in imidazole shifts the carbonyl resonance slightly upfield relative to pyrrole. |
| UV-Vis ( λmax ) | 295 - 310 nm | 305 - 320 nm | Altered π→π∗ transitions due to the different electronic structures of the heterocycles. |
| FT-IR (C=O stretch) | ~1710 cm −1 | ~1725 cm −1 | Weaker electron donation from the imidazole ring increases the double-bond character of the ester carbonyl. |
Self-Validating Experimental Methodology
Acyl chlorides are inherently unstable and prone to rapid hydrolysis in ambient moisture, which complicates direct spectroscopic characterization. To establish a self-validating analytical system , the protocol below employs an in situ anhydrous methanol quench. By quantitatively converting the reactive acyl chloride into a stable methyl ester, we eliminate spectral artifacts caused by varying degrees of hydrolysis, ensuring that the resulting NMR and UV-Vis data accurately reflect the intact heterocyclic core.
Fig 2. Self-validating experimental workflow for polyamide intermediate characterization.
Step-by-Step Protocol: Synthesis and Spectroscopic Validation
-
Anhydrous Preparation : In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride (or the imidazole analogue) in 5.0 mL of anhydrous dichloromethane (DCM).
-
Expertise Note: Atmospheric moisture rapidly hydrolyzes acyl chlorides to carboxylic acids, which confounds IR and NMR data due to the presence of mixed species.
-
-
In Situ Derivatization (Quenching) : Add 2.0 mmol of anhydrous methanol and 1.2 mmol of N,N-diisopropylethylamine (DIPEA) dropwise at 0 °C. Stir for 30 minutes.
-
Expertise Note: This step is the core of the self-validating system. The resulting ester provides a consistent, non-degrading analyte that accurately reflects the electronic properties of the parent heterocycle.
-
-
Purification : Evaporate the solvent under reduced pressure. Purify the crude residue via reverse-phase HPLC using a water/acetonitrile gradient (0.1% TFA).
-
Expertise Note: HPLC purification ensures that residual DIPEA salts do not obscure the critical aromatic regions in the 1 H NMR spectrum. Polyamide derivatives are routinely monitored at[4].
-
-
Spectroscopic Acquisition :
-
NMR : Dissolve 5 mg of the purified ester in 0.5 mL of DMSO- d6 . Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra.
-
UV-Vis : Prepare a 10 μ M solution in methanol and scan from 200 to 400 nm.
-
IR : Perform ATR-FTIR on the neat solid to identify the exact C=O stretching frequency.
-
References
-
Title: 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride | C8H11ClN2O Source: PubChem URL: [Link]
-
Title: Short Lexitropsin that Recognizes the DNA Minor Groove at 5'-ACTAGT-3': Understanding the Role of Isopropyl-thiazole Source: Journal of the American Chemical Society URL: [Link]
-
Title: Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates Source: PubMed Central (PMC) URL: [Link]
-
Title: Spectroscopic signatures of states in the continuum characterized by a joint experimental and theoretical study of pyrrole Source: The Journal of Chemical Physics URL: [Link]
Sources
A Guide to the Safe Disposal of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride. As a Senior Application Scientist, my aim is to equip you with not just a procedure, but a deep understanding of the chemical principles that ensure a safe and environmentally responsible outcome. The dual-functionality of this molecule—a reactive acyl chloride and a potentially hazardous aromatic amine—necessitates a carefully staged approach to its deactivation.
Core Principles of Disposal
The primary strategy for the safe disposal of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride involves a sequential quenching process. This is designed to neutralize both the highly reactive acyl chloride and the amino group in a controlled manner.[1] This two-step method mitigates the risks associated with the compound's reactivity and potential toxicity.
Personnel Safety: A Non-Negotiable Priority
Before commencing any disposal procedures, it is imperative to adhere to strict safety protocols. All manipulations must be conducted within a certified chemical fume hood.[1][2] Personal Protective Equipment (PPE) is mandatory and must include:
-
A laboratory coat
-
Chemical-resistant gloves (nitrile is a suitable option)[1]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where the successful completion of each step is observable and confirms the neutralization of the reactive species.
The initial and most critical step is the hydrolysis of the acyl chloride group. This is a highly exothermic reaction that produces hydrochloric acid (HCl) as a byproduct. The objective is to convert the reactive acyl chloride into a more stable carboxylic acid.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a flask or beaker of appropriate size with a magnetic stirrer. The vessel should be placed in an ice bath to effectively manage the heat generated during the quenching process.[1]
-
Quenching Solution: Prepare a cold, saturated solution of sodium bicarbonate (NaHCO₃). The weak base will neutralize the HCl produced during hydrolysis.[1][4]
-
Controlled Addition: Slowly and dropwise, add the 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride to the stirring bicarbonate solution.[1][2] This controlled addition is crucial to prevent a violent reaction and excessive heat generation.
-
Monitoring: Continue to stir the mixture in the ice bath. The completion of the quenching reaction is indicated by the cessation of carbon dioxide gas evolution.[1]
Causality: The acyl chloride is highly electrophilic and reacts readily with nucleophiles like water. The sodium bicarbonate serves a dual purpose: it provides the aqueous environment for hydrolysis and neutralizes the resulting HCl, preventing the release of corrosive acid fumes.
While the primary reactivity has been neutralized, the resulting pyrrole-carboxylic acid derivative still contains an aromatic amine. Aromatic amines are a class of compounds with potential environmental and health hazards.[5][6] Therefore, the neutralized solution should not be disposed of down the drain.
Final Disposal:
-
Neutralization Check: After the gas evolution has stopped, check the pH of the solution to ensure it is near neutral (pH 6-8). If necessary, adjust with a small amount of dilute acid or base.
-
Waste Collection: The resulting aqueous solution, containing the sodium salt of 4-amino-1-propyl-1H-pyrrole-2-carboxylic acid, should be collected in a designated hazardous waste container.[7]
-
Labeling: Clearly label the waste container with its contents.[8]
-
Professional Disposal: The final disposal of the chlorinated organic waste should be handled by a licensed professional waste disposal service, typically through high-temperature incineration.[7][9][10]
Data Summary for Disposal
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated Sodium Bicarbonate Solution | Neutralizes HCl byproduct, controls reaction.[1][4] |
| Temperature | 0°C (Ice Bath) | Manages exothermic reaction.[1] |
| Addition Rate | Slow, Dropwise | Prevents uncontrolled reaction and heat generation.[1][2] |
| Final pH | 6-8 | Ensures complete neutralization before disposal. |
| Final Disposal Method | Licensed Hazardous Waste Collection | Addresses potential hazards of the aromatic amine and chlorinated nature of the original compound.[5][7][9] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride.
References
- Benchchem. A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
- Woodland, R. G. Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
- Benchchem. Safe Disposal of Azido-PEG4-acyl Chloride: A Step-by-Step Guide.
- Sustainability Directory. Aromatic Amine Pollution.
- SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.
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- ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
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Personal protective equipment for handling 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
Comprehensive Safety and Operational Guide for Handling 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive acyl halides in drug development and synthetic library generation. 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride (CID 45081585)[1] presents unique operational challenges. Like other pyrrole-2-carbonyl chlorides, it is notoriously unstable, prone to polymerization[2], and reacts violently with ambient moisture to liberate corrosive hydrogen chloride (HCl) gas[3][4].
This guide provides a self-validating system of protocols, ensuring that researchers can safely manipulate this compound while maintaining scientific integrity and laboratory safety.
Hazard Profile & Causality
Understanding the chemical behavior of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is the foundation of our safety strategy. The compound features both an electrophilic acid chloride and a nucleophilic amino group, making it highly reactive.
-
Moisture Sensitivity & Gas Evolution: Contact with water triggers rapid hydrolysis, producing the corresponding carboxylic acid and HCl gas. This exothermic reaction can over-pressurize closed vessels and cause explosions[3][4].
-
Corrosivity: The intact acid chloride and its hydrolysis products cause severe skin burns and permanent eye damage[5][6].
-
Lachrymatory Properties: Vapors are highly irritating to the respiratory tract and mucous membranes. Exposure causes stinging, tearing, and potential corneal damage[6].
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE. The selection below is dictated by the specific degradation pathways of acid chlorides.
Table 1: Quantitative PPE Specifications and Performance Criteria
| PPE Category | Specification | Causality / Rationale |
| Eye/Face | Non-vented chemical splash goggles + Face shield | Protects against liquid splashes and corrosive HCl vapors (lachrymator)[6]. |
| Hands | Butyl rubber or heavyweight Nitrile (>0.4 mm) | High resistance to corrosive acyl halides; prevents rapid breakthrough compared to standard latex[5]. |
| Body | Flame-resistant (FR) lab coat + Chemical apron | Prevents skin contact; FR material mitigates risks if flammable solvents are used in the reaction. |
| Respiratory | NIOSH-approved respirator with Acid Gas cartridges | Required only if handling outside a certified fume hood or during spill response[5][6]. |
Operational Logistics & Handling Protocol
To prevent premature degradation and ensure operator safety, this chemical must be handled under an inert atmosphere.
Step-by-Step Handling Methodology:
-
Workspace Preparation: Clear a certified chemical fume hood of all incompatible materials (water, bases, oxidizing agents, and organic absorbents)[5]. Ensure the hood sash is positioned as low as possible.
-
Inert Atmosphere Setup: Purge the reaction vessel with dry Nitrogen or Argon. Acid chlorides must be transferred using Schlenk line techniques or within a glovebox to prevent atmospheric moisture degradation[4][6].
-
Chemical Transfer: Use a dry, gas-tight syringe or a cannula for liquid transfers. If the compound is a solid, use static-free spatulas under a positive flow of inert gas.
-
Temperature Control: Maintain the reaction vessel in a cooling bath (e.g., ice/salt or dry ice/acetone) during addition to control the exothermic nature of nucleophilic acyl substitutions[7].
-
Post-Transfer: Immediately seal the primary container, purge with inert gas, and store it in a secondary desiccated container at the recommended temperature (typically 2-8°C)[6].
Quenching and Disposal Plan
Never dispose of unreacted 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride directly into aqueous waste streams. Direct water quenching can be violently exothermic[7].
Step-by-Step Quenching Methodology:
-
Prepare the Quenching Bath: In a fume hood, prepare a large volume of a quenching agent. While water can be used, quenching with an alcohol (e.g., methanol or ethanol) or a dilute amine solution is chemically superior as it forms stable esters or amides with a controlled exotherm[7].
-
Controlled Addition: Submerge the quenching flask in an ice bath. Slowly add the acid chloride (or the reaction mixture containing excess acid chloride) dropwise to the quenching agent[7]. Critical Rule: Never add the quenching agent directly to the acid chloride.
-
Agitation and Monitoring: Stir continuously. Monitor the temperature to ensure it does not exceed 25°C to avoid runaway exothermic reactions[7].
-
Neutralization: Once the addition is complete and the exotherm subsides, slowly neutralize the acidic byproduct (HCl) by adding a weak base, such as saturated sodium bicarbonate solution, until the pH reaches 7[5].
-
Waste Segregation: Transfer the neutralized mixture to a properly labeled halogenated organic waste container (if alcohols were used) or aqueous waste container, following local Environmental Health & Safety (EH&S) regulations[7].
Emergency Response & Spill Management
In the event of a spill, immediate and calculated action is required.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Isolate: Immediately warn personnel and vacate the area. If the spill is large or involves volatile solvents, shut down spark-producing equipment[8].
-
Don Emergency PPE: Responders must wear heavy-duty gloves, non-vented goggles, and respiratory protection (e.g., SCBA for large spills)[6][8].
-
Containment: Surround the spill with a calcined absorbent product, such as Oil-Dri, Zorb-All, or dry sand. Do not use water, vermiculite, or organic combustibles (like paper towels), as these will react violently or create slipping hazards[8][9].
-
Neutralization and Collection: Scoop the absorbed mixture using a non-sparking dustpan and brush into a heavy-duty plastic bucket[8][9].
-
Decontamination: Wash the affected floor area with soap and water only after all reactive material has been removed. Mop dry[8].
-
Disposal: Seal the bucket, label it as hazardous acid chloride waste, and contact EH&S for immediate pickup[8].
First Aid Note: If skin or eye contact occurs, utilize the nearest safety shower or eyewash station immediately. Flush with copious amounts of cold water for at least 15 minutes. Do not use neutralizing chemicals or salves on the skin. Seek emergency medical attention immediately[4][6][8].
Workflow Visualization
Safe operational and quenching workflow for 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride.
References
-
Chemistry Acid Chloride - SATHEE. IIT Kanpur. Retrieved from [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Retrieved from [Link]
-
Laboratory Safety Manual. Case Western Reserve University. Retrieved from[Link]
-
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride | C8H11ClN2O. National Institutes of Health (PubChem). Retrieved from [Link]
-
Chemical Spills - Environmental Health Safety and Laboratory Operations. Rice University. Retrieved from [Link]
Sources
- 1. 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride | C8H11ClN2O | CID 45081585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cyclopropyl-1H-pyrrole-2-carboxamide|CAS 1215206-52-2 [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Chemistry Acid Chloride | SATHEE JEE [sathee.iitk.ac.in]
- 6. download.basf.com [download.basf.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. safety.rice.edu [safety.rice.edu]
- 9. case.edu [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
